molecular formula C20H30N12O13P2 B13854706 2',3'-cGAMP Ammonium salt

2',3'-cGAMP Ammonium salt

Cat. No.: B13854706
M. Wt: 708.5 g/mol
InChI Key: HYNJYAVPXNPUTJ-DQNSRKNCSA-N
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Description

Overview of Cyclic Dinucleotides (CDNs) as Second Messengers

Cyclic dinucleotides (CDNs) are a class of signaling molecules that play crucial roles in both bacterial and mammalian cells. nih.govnih.gov These molecules act as second messengers, relaying signals from sensors to downstream effector proteins to regulate a variety of cellular processes. nih.govescholarship.org CDNs are synthesized from two ribonucleoside triphosphate molecules, such as ATP and GTP, through the formation of phosphodiester bonds. nih.gov

Bacterial CDNs (e.g., c-di-GMP, c-di-AMP, 3',3'-cGAMP) and their roles

In bacteria, CDNs like cyclic di-GMP (c-di-GMP), cyclic di-AMP (c-di-AMP), and 3',3'-cyclic GMP-AMP (3',3'-cGAMP) are key regulators of a wide range of physiological processes. mdpi.comfrontiersin.org

c-di-GMP: This was the first bacterial CDN to be discovered and is known to be a universal second messenger in many gram-negative bacteria. nih.gov It is involved in controlling biofilm formation, motility, virulence, and cell cycle progression. nih.govencyclopedia.pub

c-di-AMP: Primarily found in gram-positive bacteria, c-di-AMP is essential for bacterial growth and is involved in cell wall homeostasis, DNA repair, and sporulation. nih.govwikipedia.org

3',3'-cGAMP: This CDN is produced by various bacteria and plays a role in processes such as chemotaxis, colonization, and response to phage infection. caymanchem.cominvivogen.com

Table 1: Key Bacterial Cyclic Dinucleotides and Their Functions

Cyclic Dinucleotide Key Functions in Bacteria
c-di-GMP Biofilm formation, motility, virulence, cell cycle progression nih.govencyclopedia.pub
c-di-AMP Cell wall homeostasis, DNA repair, sporulation, essential for growth nih.govwikipedia.org
3',3'-cGAMP Chemotaxis, colonization, phage response caymanchem.cominvivogen.com

Mammalian CDNs and their distinct characteristics

While bacteria produce a variety of CDNs with two 3'-5' phosphodiester bonds, mammalian cells primarily synthesize a single, distinct CDN: 2',3'-cGAMP. pnas.org This molecule is characterized by a unique mixed-linkage structure, containing both a 2'-5' and a 3'-5' phosphodiester bond. nih.govinvivogen.com This structural difference is significant, as it allows for specific recognition by the mammalian innate immune system. invivogen.com In contrast to the broad regulatory roles of bacterial CDNs, the primary function of 2',3'-cGAMP in mammals is to act as a potent activator of the innate immune response. nih.gov

The cGAS-STING Pathway in Cytosolic DNA Sensing

The presence of DNA in the cytoplasm of a mammalian cell is a danger signal, often indicating a viral or bacterial infection, or cellular damage. wikipedia.org The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system responsible for detecting this cytosolic DNA. wikipedia.orgaacrjournals.org

Role of cGAS as a DNA sensor

Cyclic GMP-AMP synthase (cGAS) is the primary sensor of cytosolic DNA. nih.govpnas.org It recognizes double-stranded DNA in a sequence-independent manner. mdpi.com Upon binding to DNA, cGAS undergoes a conformational change and becomes catalytically active. nih.gov In its active state, cGAS synthesizes 2',3'-cGAMP from ATP and GTP. wikipedia.orgnih.gov This newly synthesized 2',3'-cGAMP then acts as a second messenger to activate the next component of the pathway, STING. nih.gov

STING as an essential adaptor protein in innate immunity

Stimulator of interferon genes (STING) is an adaptor protein that resides in the endoplasmic reticulum (ER). nih.govresearchgate.net It plays a central role in the innate immune response to cytosolic DNA. nih.govresearchgate.net Upon binding to 2',3'-cGAMP, STING undergoes a conformational change and translocates from the ER to the Golgi apparatus. nih.govfrontiersin.org This translocation initiates a signaling cascade that leads to the phosphorylation and activation of transcription factors, primarily IRF3 (interferon regulatory factor 3) and NF-κB (nuclear factor-kappa B). nih.govnih.gov These activated transcription factors then move to the nucleus and induce the expression of a variety of genes, including those for type I interferons and other pro-inflammatory cytokines, which are crucial for antiviral and antibacterial immunity. wikipedia.orgfrontiersin.org

Positioning of 2',3'-cGAMP as a Key Endogenous Mammalian Second Messenger

Within the cGAS-STING pathway, 2',3'-cGAMP holds a pivotal position as the key endogenous second messenger in mammals. nih.govaxonmedchem.com Its synthesis by cGAS in direct response to cytosolic DNA ensures that an immune response is mounted only when a genuine threat is detected. pnas.org The high binding affinity of 2',3'-cGAMP for STING, which is significantly greater than that of bacterial CDNs, underscores its specialized role in mammalian innate immunity. axonmedchem.comselleckchem.com This specificity allows the host to distinguish between self-derived danger signals and microbial products, leading to a tailored and effective immune response. The discovery of 2',3'-cGAMP has been a significant breakthrough in understanding how the innate immune system senses and responds to infection and cellular damage. pnas.orgnih.gov

Table 2: Comparison of Bacterial and Mammalian cGAMP

Feature Bacterial 3',3'-cGAMP Mammalian 2',3'-cGAMP
Phosphodiester Linkages Two 3'-5' linkages invivogen.com One 2'-5' and one 3'-5' linkage nih.govinvivogen.com
Synthesizing Enzyme Dinucleotide cyclases (e.g., DncV) frontiersin.orgcaymanchem.com cGAS (cyclic GMP-AMP synthase) nih.govpnas.org
Primary Role Regulation of bacterial physiology (e.g., motility, virulence) caymanchem.cominvivogen.com Activation of the innate immune response via STING nih.gov
Binding Affinity to human STING Lower axonmedchem.com Higher axonmedchem.comselleckchem.com

Properties

Molecular Formula

C20H30N12O13P2

Molecular Weight

708.5 g/mol

IUPAC Name

diazanium;2-amino-9-[(1R,6R,8R,9R,10S,15R,17R,18R)-8-(6-aminopurin-9-yl)-9,18-dihydroxy-3,12-dioxido-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one

InChI

InChI=1S/C20H24N10O13P2.2H3N/c21-14-8-15(24-3-23-14)29(4-25-8)18-11(32)12-7(41-18)2-39-45(36,37)43-13-10(31)6(1-38-44(34,35)42-12)40-19(13)30-5-26-9-16(30)27-20(22)28-17(9)33;;/h3-7,10-13,18-19,31-32H,1-2H2,(H,34,35)(H,36,37)(H2,21,23,24)(H3,22,27,28,33);2*1H3/t6-,7-,10-,11-,12-,13-,18-,19-;;/m1../s1

InChI Key

HYNJYAVPXNPUTJ-DQNSRKNCSA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[O-])[O-])O.[NH4+].[NH4+]

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[O-])[O-])O.[NH4+].[NH4+]

Origin of Product

United States

Discovery and Biochemical Characterization of 2 ,3 Cgamp

Identification as a Mammalian Second Messenger

Cyclic [G(2',5')pA(3',5')p], commonly known as 2',3'-cGAMP, has been identified as a crucial endogenous second messenger in mammalian cells. nih.govnih.govjenabioscience.com Its discovery elucidated a key component of the innate immune system's response to foreign or misplaced DNA in the cytoplasm. nih.govbiorxiv.org The presence of DNA in the cytosol is a danger signal, indicating potential pathogen invasion (by viruses or bacteria) or cellular damage. wikipedia.orgaacrjournals.orgfrontiersin.org

In response to cytosolic double-stranded DNA (dsDNA), the enzyme cyclic GMP-AMP synthase (cGAS) is activated to synthesize 2',3'-cGAMP from the substrates ATP and GTP. wikipedia.orgaatbio.comijbs.com This newly synthesized 2',3'-cGAMP then binds to and activates the adaptor protein STING (stimulator of interferon genes), which is located on the endoplasmic reticulum membrane. biorxiv.orgcreative-diagnostics.cominvivogen.com This binding event initiates a signaling cascade that leads to the production of type I interferons (IFNs) and other inflammatory cytokines, mounting an effective immune response. wikipedia.orgcreative-diagnostics.comnih.gov The identification of 2',3'-cGAMP as a high-affinity ligand for STING was a pivotal step in understanding this signaling pathway. nih.govnih.gov

Unique Phosphodiester Linkages: 2'-5' and 3'-5' Mixed Linkage

A defining feature of 2',3'-cGAMP is its noncanonical chemical structure, which contains two distinct phosphodiester linkages. nih.govmedchemexpress.com One bond connects the 2'-hydroxyl (2'-OH) of the guanosine (B1672433) monophosphate (GMP) to the 5'-phosphate of the adenosine (B11128) monophosphate (AMP). nih.govaatbio.commedchemexpress.com The second bond links the 3'-hydroxyl (3'-OH) of the AMP to the 5'-phosphate of the GMP. nih.govaatbio.commedchemexpress.com This mixed-linkage configuration, specifically the atypical 2'-5' bond, distinguishes it from other cyclic dinucleotides. aatbio.comcreative-diagnostics.cominvivogen.com

The unique structure of 2',3'-cGAMP is critical for its function, as it allows for high-affinity binding to the mammalian STING protein. nih.govnih.govaatbio.com This strong interaction induces a conformational change in STING, which is essential for its activation and the subsequent downstream signaling. nih.govnih.gov

Distinction from Canonical Bacterial CDNs

The mixed 2'-5' and 3'-5' phosphodiester linkages in mammalian 2',3'-cGAMP set it apart from the cyclic dinucleotides (CDNs) typically produced by bacteria. creative-diagnostics.cominvivogen.com Bacterial CDNs, such as cyclic di-GMP (c-di-GMP), cyclic di-AMP (c-di-AMP), and 3'3'-cGAMP, are characterized by having two canonical 3'-5' phosphodiester bonds. mdpi.comresearchgate.netasm.org

This structural difference has significant functional implications. Mammalian STING binds to 2',3'-cGAMP with a much greater affinity than it does to bacterial CDNs. aatbio.commdpi.com While bacterial CDNs can activate the STING pathway, 2',3'-cGAMP is a more potent inducer of the immune response in mammals. google.com Some variants of the STING protein can even distinguish between the noncanonical 2',3'-cGAMP and the canonical 3'3'-cGAMP produced by bacteria. creative-diagnostics.cominvivogen.com This specificity highlights an evolutionary adaptation in the mammalian innate immune system to recognize a self-generated signal of danger.

FeatureMammalian 2',3'-cGAMPCanonical Bacterial CDNs (e.g., 3'3'-cGAMP, c-di-GMP)
Phosphodiester LinkagesMixed: one 2'-5' and one 3'-5' nih.govmedchemexpress.comCanonical: two 3'-5' linkages researchgate.net
Producing EnzymecGAS (in mammalian cells) aatbio.comVarious synthases (in bacteria) frontiersin.org
Binding Affinity to Mammalian STINGHigh nih.govaatbio.comLower compared to 2',3'-cGAMP mdpi.comnih.gov
Primary RoleEndogenous second messenger for innate immunity nih.govnih.govRegulate various physiological processes in bacteria researchgate.net

Enzymatic Biosynthesis by cGAS

cGAS Activation upon Cytosolic dsDNA Binding

The synthesis of 2',3'-cGAMP is catalyzed by the enzyme cyclic GMP-AMP synthase (cGAS), a primary sensor of cytosolic DNA. wikipedia.orgaacrjournals.org In healthy cells, DNA is confined within the nucleus and mitochondria. wikipedia.org Its presence in the cytoplasm is a potent danger signal that triggers an innate immune response. wikipedia.orgfrontiersin.org cGAS is activated by directly binding to double-stranded DNA (dsDNA) in a manner that is largely independent of the DNA sequence. aacrjournals.orgembopress.org

The binding of dsDNA induces significant conformational changes in cGAS, leading to its activation. wikipedia.orgjcpjournal.org Studies have shown that cGAS oligomerizes upon interacting with dsDNA, often forming a 2:2 complex where two cGAS molecules bind to two DNA molecules. aacrjournals.orgfrontiersin.org This interaction with longer strands of DNA is more effective at activating cGAS, promoting the formation of liquid-like droplets that concentrate the enzyme and DNA, thereby facilitating efficient 2',3'-cGAMP synthesis. aacrjournals.orgembopress.org The N-terminal region of cGAS is crucial for DNA binding, interacting with the negatively charged phosphate (B84403) backbone of the DNA. wikipedia.org

Mechanism of ATP and GTP Substrate Utilization

Once activated by dsDNA, cGAS catalyzes the synthesis of 2',3'-cGAMP using adenosine triphosphate (ATP) and guanosine triphosphate (GTP) as substrates. ijbs.comnih.govmdpi.com The DNA-induced conformational change exposes a catalytic pocket within the cGAS enzyme, allowing ATP and GTP to enter. wikipedia.org The synthesis is a stepwise process. ebi.ac.uk Research suggests that cGAS first catalyzes the formation of a linear intermediate with a 2'-5' linkage between GTP and ATP (pppG(2'-5')pA). nih.govebi.ac.uk This intermediate may then be released and rebind to the enzyme to undergo a second cyclization step, forming the 3'-5' bond that completes the 13-membered ring structure of 2',3'-cGAMP. nih.govebi.ac.uk The active site contains key catalytic residues and coordinates metal ions, which are essential for the nucleotidyl transfer reactions. nih.govnih.gov

Conformational Changes in cGAS during 2',3'-cGAMP Synthesis

The process of 2',3'-cGAMP synthesis is governed by a series of precise conformational changes within the cGAS enzyme. In its inactive, or apo, state, cGAS exists in a conformation that is not productive for catalysis. nih.govosti.gov The binding of dsDNA acts as an allosteric activator, inducing a dramatic rearrangement of the cGAS structure. jcpjournal.orgresearchgate.net

This DNA-binding event "locks" the active site into a rigid and productive conformation. nih.govosti.gov Key to this activation is the movement of an "activation loop," which undergoes a switch-like change upon DNA binding, helping to correctly position the catalytic residues and the ATP and GTP substrates. nih.gov This structural reorganization creates a highly organized network of interactions between the protein, the substrates, and metal cofactors, which ensures the specific and stepwise synthesis of the unique 2'-5' and 3'-5' linkages of 2',3'-cGAMP. nih.govosti.gov

Metabolism and Degradation of 2',3'-cGAMP

The second messenger 2',3'-cGAMP is a critical signaling molecule in the innate immune system, produced by the enzyme cyclic GMP-AMP synthase (cGAS) upon detection of cytosolic double-stranded DNA (dsDNA). nih.govresearchgate.net While its synthesis and role in activating the STING (stimulator of interferon genes) pathway are well-documented, the mechanisms governing its degradation are equally crucial for maintaining immune homeostasis. nih.govresearchgate.net The primary route of 2',3'-cGAMP metabolism is enzymatic hydrolysis, a process that occurs not within the cytosol where it is synthesized, but in the extracellular space. biorxiv.orgpnas.org This spatial separation of production and degradation points to a sophisticated regulatory system controlling the molecule's function as both an intracellular second messenger and an extracellular immunotransmitter. nih.govbiorxiv.org

Role of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1)

Research has unequivocally identified Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) as the dominant enzyme responsible for the hydrolysis of extracellular 2',3'-cGAMP. nih.govpnas.orgfrontiersin.org ENPP1 is a type II transmembrane glycoprotein (B1211001) that resides on the plasma membrane and in the endoplasmic reticulum lumen, with its catalytic domain facing the extracellular space or the ER lumen. researchgate.netdrugbank.com

The enzymatic action of ENPP1 on 2',3'-cGAMP is a two-step process. First, ENPP1 specifically hydrolyzes the 2'-5' phosphodiester linkage of 2',3'-cGAMP, yielding a linear intermediate, pA(3',5')pG. researchgate.netnih.gov This intermediate can then be further degraded into 5'-AMP and 5'-GMP. researchgate.net Structural studies have provided insight into this specificity, revealing that the unique conformation of 2',3'-cGAMP, but not its linkage isomer 3',3'-cGAMP, fits into the ENPP1 active site in a manner conducive to catalysis. nih.gov The enzyme's active site contains distinct pockets that recognize the adenine (B156593) and guanine (B1146940) bases of the dinucleotide. nih.gov

The hydrolase activity of ENPP1 is influenced by specific biochemical conditions. It is dependent on the presence of divalent cations, with both Ca²⁺ and Zn²⁺ ions boosting its activity. nih.govresearchgate.net The optimal pH for ENPP1-mediated hydrolysis of 2',3'-cGAMP is approximately 9.0. nih.govresearchgate.net

Kinetic analyses have demonstrated the high efficiency of this process. ENPP1 hydrolyzes 2',3'-cGAMP almost as effectively as its canonical substrate, ATP. nih.gov This highlights the physiological relevance of 2',3'-cGAMP as a key substrate for ENPP1.

Table 1: Michaelis-Menten Kinetic Parameters of ENPP1

SubstrateKm (μM)kcat (s-1)Source
2',3'-cGAMP154 nih.gov
ATP2012 nih.gov

The central role of ENPP1 in 2',3'-cGAMP degradation has been substantiated through genetic studies. In experiments using cell lines, siRNA-mediated knockdown of ENPP1 protein levels resulted in a significant reduction of 2',3'-cGAMP hydrolase activity. nih.gov Furthermore, tissue extracts and plasma from Enpp1 knockout mice showed a near-complete absence of 2',3'-cGAMP degradation compared to their wild-type littermates, confirming that ENPP1 is the principal hydrolase for this cyclic dinucleotide in vivo. nih.govfrontiersin.org

Table 2: Effect of ENPP1 Status on 2',3'-cGAMP Hydrolysis

Biological SampleENPP1 StatusObserved 2',3'-cGAMP Hydrolase ActivitySource
MDA-MB231 Cell LysatesiRNA KnockdownSignificantly diminished nih.gov
Mouse PlasmaKnockout (Enpp1-/-)Not detectable nih.gov
Mouse Liver & Spleen ExtractsKnockout (Enpp1-/-)Not detectable frontiersin.org

Implications of ENPP1 Activity on cGAMP Signaling

The hydrolysis of extracellular 2',3'-cGAMP by ENPP1 serves as a critical negative regulatory mechanism for the cGAS-STING signaling pathway. researchgate.netnih.gov By degrading extracellular 2',3'-cGAMP, ENPP1 prevents it from being taken up by neighboring cells, thereby limiting the paracrine activation of STING. biorxiv.orgpnas.org This function positions ENPP1 as an innate immune checkpoint, modulating the intensity and duration of the immune response triggered by cytosolic DNA. pnas.orgnih.gov

This regulatory role has profound implications in the context of cancer. Many cancer cells produce 2',3'-cGAMP, which can be released into the tumor microenvironment to alert the host immune system. nih.govbiorxiv.org However, high expression of ENPP1 on tumor cells or other cells in the microenvironment can counteract this effect by degrading the extracellular 2',3'-cGAMP. pnas.orgnih.gov This action dampens STING-mediated anti-tumoral immunity, allowing cancer cells to evade immune surveillance. nih.gov Consequently, high ENPP1 expression has been correlated with reduced immune cell infiltration, increased metastasis, and poor prognosis in certain cancers, such as breast cancer. pnas.orgnih.gov

Pharmacological inhibition of ENPP1 has emerged as a promising therapeutic strategy. asm.org By blocking ENPP1's enzymatic activity, inhibitors can increase the concentration of extracellular 2',3'-cGAMP within the tumor microenvironment. biorxiv.org This boosts paracrine STING signaling, leading to enhanced infiltration of immune cells like dendritic cells and CD8+ T-cells into tumors, which can shrink tumors and synergize with other immunotherapies like immune checkpoint blockade. biorxiv.orgnih.govasm.org

Adding another layer of complexity, the degradation of 2',3'-cGAMP by ENPP1 can also generate extracellular adenosine, a metabolite known for its immunosuppressive properties. nih.govnih.gov This suggests that ENPP1 can promote tumor immune evasion through two distinct mechanisms: depleting a pro-inflammatory signal (cGAMP) and generating an anti-inflammatory one (adenosine). frontiersin.orgnih.gov

The specific role of 2',3'-cGAMP hydrolysis has been elegantly demonstrated using a mouse model with a single point mutation in ENPP1 (H362A). pnas.orgpnas.org This mutation selectively abolishes the enzyme's ability to degrade 2',3'-cGAMP while leaving its other functions, such as ATP hydrolysis, intact. pnas.org Studies with these mice revealed that the regulation of extracellular 2',3'-cGAMP is critical for controlling antiviral immunity and systemic inflammation, underscoring the importance of this specific metabolic pathway in immune regulation. pnas.orgpnas.org

Molecular Mechanism of Sting Activation by 2 ,3 Cgamp

Direct Binding to STING

The initiation of the STING signaling cascade is predicated on the direct and specific interaction between 2',3'-cGAMP and the STING protein. frontiersin.org This binding event is characterized by high affinity and remarkable selectivity, distinguishing the endogenous mammalian ligand from other cyclic dinucleotides (CDNs).

2',3'-cGAMP, the endogenous second messenger produced by cyclic GMP-AMP synthase (cGAS) in response to cytoplasmic DNA, binds to the ligand-binding domain (LBD) of the STING dimer with high affinity. nih.govinvivogen.commedchemexpress.com Isothermal titration calorimetry experiments have quantified this interaction, revealing a dissociation constant (Kd) in the nanomolar range, indicating a very strong and stable complex. frontiersin.orgselleckchem.com Specifically, a Kd of approximately 3.79 nM has been reported for the binding of 2',3'-cGAMP to human STING. selleckchem.com This high-affinity binding is crucial for triggering the subsequent conformational changes required for STING activation. nih.gov The interaction is not limited to human STING, as high-affinity binding and subsequent conformational changes have been observed across various mammalian species, including mice, rats, pigs, and even in evolutionarily distant organisms like the sea anemone. frontiersin.org

The binding of 2',3'-cGAMP to STING is highly specific and selective when compared to other cyclic dinucleotides, such as those produced by bacteria (e.g., c-di-GMP, c-di-AMP, and 3'3'-cGAMP). nih.govinvivogen.com While bacterial CDNs can also activate STING, 2',3'-cGAMP demonstrates a significantly higher binding affinity for mammalian STING. frontiersin.orgnih.gov For instance, the binding affinity of c-di-GMP for STING is in the micromolar range, which is substantially weaker than the nanomolar affinity of 2',3'-cGAMP. frontiersin.org This difference in affinity is attributed to the unique mixed phosphodiester linkages (one 2'-5' and one 3'-5') present in 2',3'-cGAMP, which allows for more extensive and stable interactions within the STING binding pocket. frontiersin.orgnih.gov The crystal structure of the STING-2',3'-cGAMP complex reveals that the ligand induces a significant conformational change, a "closed" conformation, that is not observed with the same magnitude upon binding of bacterial CDNs. nih.govnih.govnih.gov This structural rearrangement is a key determinant of the potent activation of STING by the endogenous ligand. nih.gov Some studies have also noted that certain STING variants can distinguish between canonical (bacterial) and non-canonical (mammalian) cGAMP. invivogen.com

STING Conformational Change and Oligomerization

The binding of 2',3'-cGAMP to the STING dimer is the catalyst for a dramatic conformational rearrangement and subsequent oligomerization, which are essential for its activation and signaling function. frontiersin.orgfrontiersin.org In its inactive, or apo, state, STING exists as a dimer on the endoplasmic reticulum (ER) membrane. frontiersin.org The binding of 2',3'-cGAMP within the V-shaped ligand-binding domain of the STING dimer induces a substantial conformational change. nih.gov This involves a 180° rotation of the ligand-binding domains relative to the transmembrane domains. nih.gov This ligand-induced conformational change effectively "closes" the dimer pocket, creating a stable platform for higher-order assembly. pnas.org

This initial conformational shift promotes the oligomerization of STING, leading to the formation of tetramers and even larger oligomeric structures. frontiersin.orgmdpi.com This process is crucial for the subsequent recruitment and activation of downstream signaling partners. researchgate.net Cryo-electron microscopy studies have provided detailed insights into the structure of these STING oligomers, revealing how they assemble upon ligand binding. nih.gov The formation of these higher-order structures is a key step that facilitates the translocation of STING from the ER to the Golgi apparatus, a critical trafficking event for signal propagation. frontiersin.orgpnas.org

Recruitment and Activation of Downstream Kinases and Transcription Factors

Once activated through conformational change and oligomerization, STING serves as a scaffold to recruit and activate downstream components of the signaling pathway, most notably the kinase TBK1 and the transcription factor IRF3. invivogen.comfrontiersin.orgnih.gov

Activated STING oligomers translocate from the ER to the Golgi apparatus. frontiersin.orgijbs.com In the Golgi, the C-terminal tail (CTT) of STING becomes accessible for the recruitment of TANK-binding kinase 1 (TBK1). pnas.org A conserved PLPLRT/SD motif within the STING CTT directly interacts with the dimeric interface of TBK1. researchgate.netfrontiersin.org This recruitment brings multiple TBK1 dimers into close proximity, facilitating their trans-autophosphorylation and subsequent activation. frontiersin.orgresearchgate.net Activated TBK1 then phosphorylates STING on specific serine residues, such as Ser366 in human STING (Ser365 in mice). nih.govpnas.org This phosphorylation of STING by TBK1 is a critical step that enhances the binding affinity between the two proteins and creates a docking site for the next downstream effector. researchgate.net Studies have shown that mutations in the TBK1-binding motif of STING abolish the recruitment and activation of TBK1. nih.gov

The phosphorylation of the STING C-terminal tail by TBK1 creates a specific docking site for the transcription factor Interferon Regulatory Factor 3 (IRF3). frontiersin.orgpnas.org Specifically, the phosphorylated pLxIS motif on STING recruits IRF3 to the STING-TBK1 signaling complex. researchgate.net Once recruited, IRF3 is itself phosphorylated by the now-activated TBK1. frontiersin.orgnih.gov

Phosphorylation of IRF3 induces its dimerization. frontiersin.orgnih.gov The IRF3 dimer then dissociates from the STING complex and translocates from the cytoplasm into the nucleus. frontiersin.orgresearchgate.netnih.gov Inside the nucleus, the activated IRF3 dimer binds to specific DNA sequences known as interferon-stimulated response elements (ISREs) in the promoter regions of target genes. invivogen.com This binding drives the transcription of type I interferons (such as IFN-α and IFN-β) and other pro-inflammatory cytokines, which are essential for mounting an effective antiviral and antitumor immune response. frontiersin.orgpnas.orgnih.gov Studies using STING mutants that are unable to bind and activate IRF3 have demonstrated the critical role of this step in the induction of type I interferons. pnas.orgpnas.org

Nuclear Factor-kappa B (NF-κB) Pathway Activation

Upon binding 2',3'-cGAMP, STING undergoes a conformational change and translocates from the endoplasmic reticulum. nih.govpnas.org This process facilitates the recruitment and activation of TANK-binding kinase 1 (TBK1). pnas.orgnih.gov TBK1, and its homolog IκB kinase epsilon (IKKε), are IKK-related kinases that can subsequently lead to the activation of the canonical NF-κB pathway. mdpi.compnas.orgnih.gov Research indicates that TBK1 and IKKε act redundantly to drive NF-κB activation downstream of STING. researchgate.netnih.gov This is in contrast to the activation of Interferon Regulatory Factor 3 (IRF3), which is highly dependent specifically on TBK1 kinase activity. researchgate.netnih.gov

The activation of NF-κB is mediated through the IκB kinase (IKK) complex, which is composed of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (NF-κB essential modulator). nih.govoup.com Activated TBK1, associated with STING, facilitates the phosphorylation of the IKK complex. asm.orgresearchgate.net This phosphorylation cascade targets the inhibitor of κB (IκBα), marking it for proteasomal degradation. nih.govnih.gov The degradation of IκBα releases the NF-κB subunits, most commonly the p50/p65 (RelA) heterodimer, allowing them to translocate to the nucleus. nih.govnih.gov Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, driving the transcription of various pro-inflammatory cytokines. nih.govsci-hub.se

Studies have shown that while both the IRF3 and NF-κB pathways are triggered by STING, the kinetics and magnitude of their activation can differ. For instance, in some primary human macrophages, 2',3'-cGAMP treatment leads to a more robust and rapid activation of IRF3 compared to NF-κB. acs.org Nevertheless, the activation of NF-κB is essential for the full spectrum of the STING-mediated immune response, often working synergistically with IRF3 to induce high levels of certain cytokines. pnas.orgoup.com The process involves a complex interplay of signaling molecules, including the recruitment of TRAF6, which appears to be required for STING-mediated canonical NF-κB activation. nih.govnih.gov

Induction of Type I Interferons and Pro-inflammatory Cytokines

The activation of STING by 2',3'-cGAMP culminates in a robust transcriptional program that leads to the production and secretion of type I interferons (IFN-α and IFN-β) and a wide array of pro-inflammatory cytokines and chemokines. invivogen.comdovepress.comfrontiersin.org This response is fundamental to orchestrating an effective innate immune defense against pathogens and is also implicated in anti-tumor immunity and autoimmune conditions. nih.govfrontiersin.org

The induction of these effector molecules is primarily driven by the two major transcription factors activated downstream of STING: IRF3 and NF-κB. researchgate.nettandfonline.com

Type I Interferons: The phosphorylation of IRF3 by TBK1 is the pivotal event leading to type I IFN production. nih.govinvivogen.com Phosphorylated IRF3 forms dimers that translocate to the nucleus, where they bind to specific DNA elements known as interferon-stimulated response elements (ISREs) in the promoters of IFN-α and IFN-β genes, driving their transcription. invivogen.comnih.gov

Pro-inflammatory Cytokines and Chemokines: The NF-κB pathway, working in concert with the IRF3 pathway, regulates the expression of a broad range of pro-inflammatory genes. pnas.orgfrontiersin.org These include key cytokines such as Tumor Necrosis Factor (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). nih.govfrontiersin.orgfrontiersin.org Additionally, STING activation induces the expression of various chemokines, which are crucial for recruiting other immune cells to the site of inflammation. nih.gov Examples of these chemokines include CXCL10, CCL4, and CCL5. pnas.orgnih.gov

The synergistic action of IRF3 and NF-κB is crucial for the robust expression of many of these genes, as their respective binding sites are often found in close proximity within the gene promoters. pnas.orgnih.gov For example, the full induction of IFN-β often requires input from both transcription factors. oup.com

The specific profile of cytokines and chemokines induced by the 2',3'-cGAMP-STING axis can vary depending on the cell type and the context of the stimulation. However, a core set of inflammatory mediators is consistently observed across different experimental systems. dovepress.comfrontiersin.orgbmbreports.org

Table 1: Key Cytokines and Chemokines Induced by 2',3'-cGAMP-STING Activation

Cytokine/ChemokinePrimary Function in this ContextKey Transcription Factor(s)
IFN-β Induces an antiviral state in surrounding cells, activates other immune cells. sdbonline.orggoogle.comIRF3, NF-κB pnas.orgoup.com
IFN-α Similar to IFN-β, promotes antiviral immunity and immune cell activation. bmbreports.orgIRF3
TNF-α A major pro-inflammatory cytokine with roles in cell death, inflammation, and immune cell modulation. nih.govfrontiersin.orgfrontiersin.orgNF-κB
IL-6 A pleiotropic cytokine involved in inflammation, immune regulation, and the acute phase response. nih.govdovepress.comfrontiersin.orgNF-κB
IL-1β A potent pro-inflammatory cytokine that mediates a wide range of immune and inflammatory responses. frontiersin.orgfrontiersin.orgNF-κB
CXCL10 A chemokine that attracts T cells, NK cells, and monocytes to sites of inflammation. nih.govplos.orgIRF3, NF-κB
CCL4 / CCL5 Chemokines that recruit various immune cells, including monocytes, T cells, and dendritic cells. researchgate.netnih.govNF-κB
G-CSF / GM-CSF Hematopoietic growth factors that can be induced by pro-inflammatory signals. bmbreports.orgNF-κB

Biological Roles of 2 ,3 Cgamp in Cellular Processes and Immunity

Intracellular Second Messenger Function

2',3'-cGAMP functions as a pivotal intracellular second messenger in the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway, a key component of the innate immune system that detects cytosolic DNA. nih.govnih.gov The presence of double-stranded DNA (dsDNA) in the cytoplasm, a hallmark of viral or bacterial infection as well as cellular damage, is recognized by the enzyme cGAS. nih.govnih.gov

Upon binding to dsDNA, cGAS undergoes a conformational change and is catalytically activated to synthesize 2',3'-cGAMP from ATP and GTP. nih.govnih.gov This newly synthesized 2',3'-cGAMP then binds to the STING protein, which is primarily located on the membrane of the endoplasmic reticulum. nih.govbiorxiv.org The binding of 2',3'-cGAMP induces a significant conformational change in STING, leading to its activation. nih.gov

Activated STING translocates from the endoplasmic reticulum to the Golgi apparatus, where it recruits and activates the kinase TBK1. frontiersin.org TBK1, in turn, phosphorylates the transcription factor IRF3. nih.gov Phosphorylated IRF3 then dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I interferons (IFNs) and other pro-inflammatory cytokines. nih.govnih.gov This cascade of events initiates a robust innate immune response aimed at clearing the pathogen or damaged cells. nih.gov

The cGAS-STING pathway is fundamental for immune defense against a wide range of DNA viruses and retroviruses. bohrium.comnih.gov By acting as a direct ligand for STING, 2',3'-cGAMP is the central mediator that translates the detection of cytosolic DNA into a potent downstream inflammatory and antiviral state. nih.govbohrium.com

ComponentFunctionKey Interactions
cGASCytosolic DNA sensor; synthesizes 2',3'-cGAMPBinds to dsDNA, ATP, and GTP
2',3'-cGAMPIntracellular second messengerBinds to and activates STING
STINGAdaptor protein; initiates downstream signalingRecruits and activates TBK1
TBK1KinasePhosphorylates IRF3
IRF3Transcription factorInduces expression of Type I IFNs and cytokines

Extracellular Immunotransmitter Activity

Beyond its well-established intracellular role, emerging evidence has revealed that 2',3'-cGAMP can also function as an extracellular immunotransmitter, propagating immune signals between cells. nih.govnih.gov This cell-to-cell communication is crucial for coordinating a broader immune response, particularly in the context of infection and cancer. nih.govnih.gov

Cells that produce 2',3'-cGAMP in response to cytosolic DNA can export it into the extracellular space. biorxiv.orgnih.gov While the precise export mechanisms are still under investigation, it is understood that this process allows 2',3'-cGAMP to act as a soluble danger signal. biorxiv.orgnih.gov

A primary mechanism for the intercellular transfer of 2',3'-cGAMP is through gap junctions. nih.govfrontiersin.org Gap junctions are specialized channels that directly connect the cytoplasm of adjacent cells, permitting the passage of small molecules and ions. youtube.comnih.gov This direct cell-to-cell communication allows 2',3'-cGAMP to rapidly spread from an infected or damaged cell to its neighbors, effectively alerting them to the threat. nih.govbiorxiv.org This "bystander activation" ensures that a localized danger signal can quickly prime a larger population of cells for an immune response, even if they have not directly encountered the initial stimulus. biorxiv.org This mode of transmission is particularly important in epithelial tissues and has been implicated in the spread of immune responses in various contexts, including viral infections and cancer. biorxiv.org

Once in the extracellular environment or passed through gap junctions, 2',3'-cGAMP can be taken up by bystander cells through specific import mechanisms. nih.gov Due to its negative charge, 2',3'-cGAMP cannot passively diffuse across the cell membrane. nih.gov Genome-wide CRISPR screens have identified the solute carrier family 19 member 1 (SLC19A1) as a key importer of 2',3'-cGAMP and other cyclic dinucleotides. biologists.comresearchgate.netyoutube.com

SLC19A1 is a transmembrane protein that facilitates the transport of various small molecules, and its role in importing 2',3'-cGAMP is crucial for the activation of STING in recipient cells. biologists.comyoutube.com Upon import, the extracellular 2',3'-cGAMP can then bind to and activate the STING pathway in the bystander cell, leading to the production of type I interferons and other immune mediators. biologists.com This process of extracellular signaling and subsequent import amplifies the initial immune response, creating a broader and more robust defense. nih.gov Other potential import mechanisms, including the ATP-activated P2X7 receptor, have also been proposed. nih.gov

Role in Antiviral Immunity

The cGAS-STING pathway, with 2',3'-cGAMP at its core, is a cornerstone of the innate immune response against viral infections, particularly those involving DNA viruses. khanacademy.orgbiorxiv.org

The initiation of this antiviral defense mechanism begins with the detection of viral dsDNA in the cytoplasm of an infected host cell. biorxiv.org Many DNA viruses replicate in the nucleus, but their DNA can become exposed to the cytoplasm during entry, replication, or as a result of cellular stress. biorxiv.org Retroviruses also produce dsDNA intermediates during their replication cycle that can be sensed by cGAS.

The cGAS enzyme acts as a pattern recognition receptor (PRR) that specifically recognizes the presence of this foreign dsDNA. biorxiv.org The binding of cGAS to viral dsDNA is sequence-independent, allowing it to detect a broad range of viruses. bohrium.com This recognition event triggers the enzymatic activity of cGAS, leading to the synthesis of 2',3'-cGAMP. nih.govbohrium.com

The production of 2',3'-cGAMP serves as the critical signal that activates the host's antiviral machinery. biorxiv.org As described earlier, 2',3'-cGAMP binds to and activates STING, initiating a signaling cascade that culminates in the production of type I interferons (IFN-α and IFN-β). nih.govbohrium.com

Type I interferons are potent antiviral cytokines that act in both an autocrine and paracrine manner. frontiersin.org They bind to receptors on the surface of the infected cell and neighboring uninfected cells, inducing the expression of hundreds of interferon-stimulated genes (ISGs). These ISGs encode proteins that establish an "antiviral state" within the cells, which involves a variety of mechanisms to inhibit viral replication, including the degradation of viral RNA, inhibition of protein synthesis, and enhanced antigen presentation to the adaptive immune system.

Role in Antitumor Immunity (Preclinical Context)

The second messenger 2',3'-cyclic GMP-AMP (2',3'-cGAMP) is a critical molecule in the host's innate immune response to cancer. nih.govnih.gov Its production and signaling through the cGAS-STING pathway serve as a key link between the detection of cellular damage, such as that occurring in tumor cells, and the activation of a potent antitumor immune response. nih.govresearchgate.net In the preclinical setting, the role of 2',3'-cGAMP is multifaceted, influencing the tumor microenvironment, activating various immune cells, and enhancing the efficacy of conventional cancer therapies.

The synthesis of 2',3'-cGAMP is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm, a hallmark of cellular distress often found in cancer cells due to genomic instability, DNA damage, or mitochondrial dysfunction. nih.govrupress.org The cytosolic DNA sensor, cyclic GMP-AMP synthase (cGAS), directly binds to this aberrant dsDNA. pnas.orgaacrjournals.org This binding event induces a conformational change in cGAS, activating its enzymatic function. researchgate.netpnas.org

Activated cGAS catalyzes the conversion of Guanosine (B1672433) triphosphate (GTP) and Adenosine (B11128) triphosphate (ATP) into 2',3'-cGAMP. researchgate.netrupress.org This molecule is unique in that it contains both a 2'-5' and a 3'-5' phosphodiester bond. aacrjournals.org The production of 2',3'-cGAMP within the tumor cell serves as an endogenous danger signal, indicating the presence of tumor-derived DNA that has been recognized by the innate immune system. pnas.org This catalytic activity of cGAS is critical; it is the 2',3'-cGAMP generated within the tumor cell, rather than the tumor DNA itself, that activates the subsequent STING-mediated antitumor response in host immune cells. nih.gov

2',3'-cGAMP acts as a pivotal modulator of the tumor microenvironment (TME), transforming it from an immunosuppressive state to one that supports robust antitumor immunity. frontiersin.orgnih.gov Produced by cancer cells, 2',3'-cGAMP can be transferred to adjacent non-tumor cells within the TME, including immune and stromal cells, acting as an "immunotransmitter". nih.govnih.govfrontiersin.org This intercellular communication can occur through gap junctions or via export into the extracellular space. nih.govfrontiersin.orgfrontiersin.org

Once inside host cells such as dendritic cells (DCs), macrophages, and endothelial cells, 2',3'-cGAMP binds to and activates its receptor, the Stimulator of Interferon Genes (STING). pnas.orgfrontiersin.org This activation triggers a signaling cascade that results in the production of Type I interferons (IFNs) and other inflammatory cytokines and chemokines, such as CXCL10. nih.govfrontiersin.org These signaling molecules are crucial for reshaping the TME by:

Recruiting Immune Cells: Type I IFNs and chemokines attract and recruit key effector immune cells. This leads to enhanced infiltration of natural killer (NK) cells and cytotoxic CD8+ T lymphocytes into the tumor. nih.govresearchgate.net

Activating Immune Cells: Tumor-derived 2',3'-cGAMP can activate DCs, which are essential for priming and activating T cells against tumor-associated antigens. pnas.orgpnas.org It also primes NK cells for tumor rejection. nih.gov

Altering Macrophage Polarization: STING agonists like 2',3'-cGAMP can reprogram immunosuppressive M2 macrophages into an anti-tumor M1 phenotype in vitro. frontiersin.org

The table below summarizes the preclinical findings on how 2',3'-cGAMP modulates key components of the tumor microenvironment.

Cell Type AffectedMechanism of ActionConsequence in TME
Dendritic Cells (DCs) Activation via STING signalingEnhanced cross-presentation of tumor antigens to CD8+ T cells. pnas.orgpnas.org
Natural Killer (NK) Cells Priming via Type I IFN production from other immune cells. nih.govIncreased cytotoxic killing of tumor cells. nih.gov
CD8+ T Cells Recruitment via chemokines; activation by DCs.Increased infiltration and tumor cell killing. researchgate.net
Macrophages Reprogramming from M2 (pro-tumor) to M1 (anti-tumor) phenotype. frontiersin.orgReduced immunosuppression and enhanced anti-tumor activity. frontiersin.org
Vascular Endothelial Cells Activation via STING, leading to Type I IFN production. frontiersin.orgRegulation of immune cell extravasation into the tumor. frontiersin.org

Preclinical studies in animal models have consistently demonstrated that activating the 2',3'-cGAMP-STING pathway can synergize with other cancer treatments, notably radiation therapy and immune checkpoint inhibitors, to produce superior antitumor effects. pnas.orgnih.gov

Synergy with Radiation: Radiation therapy works by inducing DNA damage in cancer cells. mdpi.com This damage increases the amount of cytosolic dsDNA, thereby boosting the production of 2',3'-cGAMP by cGAS and amplifying the subsequent STING-dependent immune response. nih.gov This radiation-induced immune stimulation can turn a "cold" (non-immunogenic) tumor into a "hot" (immunogenic) one, making it more susceptible to immune-mediated destruction. nih.govmdpi.com In animal models, combining radiation with STING agonists has been shown to enhance control of both local and distant tumors (an abscopal effect), an outcome dependent on CD8+ T cells. nih.gov

Synergy with Immunotherapy: Immune checkpoint inhibitors, such as anti-PD-L1 antibodies, work by releasing the "brakes" on T cells, allowing them to attack cancer cells more effectively. pnas.org The efficacy of these inhibitors is often limited in tumors with a non-inflamed TME. asahikawa-med.ac.jp The 2',3'-cGAMP pathway helps create this inflamed environment by driving Type I IFN production and T cell infiltration. frontiersin.org In mouse melanoma models, cGAS-deficient mice were refractory to the antitumor effects of PD-L1 blockade, highlighting the essential role of the intrinsic cGAS-STING pathway for this therapy to work. pnas.orgpnas.org Furthermore, the combination of direct 2',3'-cGAMP administration and an anti-PD-L1 antibody resulted in a much stronger antitumor effect and prolonged survival than either treatment alone. pnas.orgpnas.org

The following table outlines key findings from preclinical animal models on the synergistic effects of 2',3'-cGAMP pathway activation with other therapies.

Cancer Model (Animal)Combination TherapyKey Outcome
Melanoma (Mouse) 2',3'-cGAMP + anti-PD-L1 antibodyStronger inhibition of tumor growth and prolonged survival compared to monotherapy. pnas.orgpnas.org
Breast Cancer (Mouse) Ablative Radiation Therapy (of primary tumor)Prevention of metastatic growth, an effect dependent on CD8+ T cells. nih.gov
Colon Carcinoma (Mouse) 2',3'-cGAMP + Celecoxib (COX-2 inhibitor)Induced local and systemic antitumor immunity; increased IFN-γ and TNF-α-producing CD8+ T-cells in the TME. asahikawa-med.ac.jp

Regulation of Other Cellular Processes

Beyond its central role in immunity, the 2',3'-cGAMP-STING pathway is involved in regulating other fundamental cellular processes, including autophagy and senescence. nih.govbiorxiv.org

Autophagy is a cellular process for degrading and recycling damaged organelles and proteins. The 2',3'-cGAMP-STING pathway can induce autophagy through a mechanism that is independent of its role in activating TBK1 and inducing Type I IFNs. nih.gov Upon binding 2',3'-cGAMP, STING translocates from the endoplasmic reticulum (ER) to the ER-Golgi intermediate compartment (ERGIC). nih.govmdpi.com This STING-containing ERGIC then serves as a membrane source for the lipidation of LC3, a key step in the formation of autophagosomes. nih.govresearchgate.net This process is dependent on proteins like WIPI2 and ATG5. nih.gov

The cGAS protein itself can also directly induce autophagy by interacting with Beclin-1, a crucial autophagy-regulating protein. nih.gov This interaction can displace Rubicon, a negative regulator of autophagy, thereby promoting the degradation of cytosolic dsDNA and modulating the cGAS-STING signaling response. nih.gov This suggests that autophagy induction is a primordial function of the cGAS-STING pathway, serving as a self-regulating mechanism to clear the initial danger signal (cytosolic DNA). nih.govnih.gov

Cellular senescence is a state of irreversible cell-cycle arrest that acts as a barrier to tumorigenesis and is characterized by the secretion of a range of inflammatory molecules, known as the senescence-associated secretory phenotype (SASP). pnas.org The cGAS-STING pathway is essential for the establishment of senescence. rupress.orgpnas.org

Senescence is often triggered by genotoxic stress and DNA damage. pnas.org This damage can lead to the formation of micronuclei or the release of chromatin fragments into the cytoplasm, which are then detected by cGAS. rupress.org The resulting production of 2',3'-cGAMP and activation of STING signaling is a critical driver of the SASP. rupress.orgbiorxiv.org Studies have shown that cells deficient in cGAS or STING fail to properly undergo senescence or express SASP-related inflammatory genes in response to DNA-damaging agents like etoposide or ionizing radiation. pnas.org Therefore, 2',3'-cGAMP acts as an internal signal that links the detection of DNA damage to the profound phenotypic changes associated with cellular senescence. rupress.orgbiorxiv.org

Apoptosis

The activation of the cGAS-STING signaling pathway by 2',3'-cGAMP is a potent cellular response that can culminate in programmed cell death, or apoptosis. This process is a critical component of the innate immune defense, serving to eliminate infected or damaged cells and thereby limit the spread of pathogens or malignant transformations. The induction of apoptosis via 2',3'-cGAMP-mediated STING activation is not a singular event but rather a multi-faceted process involving the engagement of several distinct molecular pathways.

Activation of the cGAS-STING pathway can trigger apoptosis through several key mechanisms, including endoplasmic reticulum (ER) stress, activation of the NLRP3 inflammasome, NF-κB signaling, the direct action of Interferon Regulatory Factor 3 (IRF3), and the production of Type I interferons (IFNs). nih.gov Upon binding of 2',3'-cGAMP, the STING protein translocates from the endoplasmic reticulum, a key cellular organelle, initiating a signaling cascade that can disrupt ER homeostasis and lead to ER stress-induced apoptosis.

Furthermore, STING activation can promote the assembly of the NLRP3 inflammasome, a multi-protein complex that leads to the activation of caspase-1 and a form of inflammatory cell death known as pyroptosis. nih.gov The canonical STING signaling pathway also activates the transcription factor NF-κB, which, depending on the cellular context, can have both pro- and anti-apoptotic roles.

A more direct route to apoptosis involves the transcription factor IRF3. Following its activation downstream of STING, IRF3 can translocate to the mitochondria and directly interact with the pro-apoptotic protein Bax. mdpi.com This interaction is highly specific, as IRF3 does not associate with other members of the Bcl-2 family. mdpi.com The binding of IRF3 to Bax induces mitochondrial outer membrane permeabilization (MOMP), a critical step in the intrinsic apoptotic pathway that leads to the release of cytochrome c and subsequent activation of caspases. mdpi.com This pro-apoptotic function of IRF3 can be independent of its role as a transcription factor. mdpi.comnih.gov

Finally, a major consequence of 2',3'-cGAMP signaling is the robust production of type I interferons (IFN-α and IFN-β). nih.gov These cytokines can then act in an autocrine or paracrine manner to induce apoptosis in a wide range of cell types through both intrinsic and extrinsic pathways. nih.gov For instance, IFN-β has been shown to induce the intrinsic apoptotic pathway by downregulating pro-survival PI3K/AKT signaling and promoting the release of cytochrome c. nih.gov Additionally, type I IFNs can mediate apoptosis through the extrinsic pathway by upregulating the expression of the death ligand TRAIL. nih.gov

The induction of apoptosis by 2',3'-cGAMP is a double-edged sword in the context of immunity and disease. While it is crucial for clearing viral infections and eliminating cancer cells, aberrant or prolonged activation can lead to detrimental tissue damage. mdpi.com In the setting of cancer, STING agonists like 2',3'-cGAMP can directly kill malignant B cells by inducing mitochondria-mediated apoptosis. aacrjournals.org Conversely, intrinsic STING activation in T cells stimulated by 2',3'-cGAMP can also lead to their apoptosis, a mechanism that may contribute to immune evasion by tumors.

Apoptotic Pathway Component Role in 2',3'-cGAMP-Mediated Apoptosis
Endoplasmic Reticulum (ER) Stress STING translocation from the ER disrupts homeostasis, leading to the unfolded protein response and apoptosis.
NLRP3 Inflammasome STING activation can lead to the assembly of the NLRP3 inflammasome, triggering inflammatory cell death. nih.gov
NF-κB Activated by the canonical STING pathway, its role in apoptosis is context-dependent.
IRF3-Bax Interaction Activated IRF3 directly binds to Bax at the mitochondria, inducing mitochondrial outer membrane permeabilization and apoptosis. mdpi.com
Type I Interferons (IFNs) Produced downstream of STING activation, IFNs can induce apoptosis through both intrinsic and extrinsic pathways. nih.gov

Negative Regulation of 2',3'-cGAMP Signaling

The potent pro-inflammatory and pro-apoptotic effects of 2',3'-cGAMP signaling necessitate stringent regulatory mechanisms to prevent excessive or inappropriate activation, which could lead to autoimmune diseases and chronic inflammation. The cell employs a variety of strategies to attenuate and control the cGAS-STING pathway at multiple levels, from the degradation of the second messenger itself to the post-translational modification and degradation of key signaling components.

Mechanisms of Pathway Attenuation and Control

One of the primary mechanisms for attenuating 2',3'-cGAMP signaling is through its enzymatic degradation. The ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a key enzyme that hydrolyzes extracellular 2',3'-cGAMP. nih.gov By degrading extracellular 2',3'-cGAMP, ENPP1 limits the propagation of the immune signal to neighboring cells, thereby acting as a crucial negative regulator of the STING pathway. pnas.orgpnas.org Kinetic analyses have shown that ENPP1 efficiently hydrolyzes 2',3'-cGAMP, with a catalytic efficiency comparable to its hydrolysis of ATP. nih.gov The degradation of extracellular 2',3'-cGAMP by ENPP1 is a ubiquitous mechanism for attenuating STING signaling. pnas.orgpnas.org

Within the cell, the three-prime repair exonuclease 1 (TREX1) plays a critical role in preventing the aberrant activation of cGAS by degrading cytosolic self-DNA. By eliminating the substrate for cGAS, TREX1 effectively prevents the production of 2',3'-cGAMP and subsequent STING activation in the absence of a genuine threat.

The cGAS and STING proteins themselves are subject to a variety of post-translational modifications that can either enhance or suppress their activity. Ubiquitination is a key regulatory mechanism. For instance, the E3 ligase RNF5 mediates the ubiquitination and subsequent proteasomal degradation of STING, thereby terminating the signal. nih.gov Conversely, deubiquitinases can stabilize cGAS and STING, promoting signaling. Post-translational modifications such as phosphorylation by kinases like ULK1 can also negatively regulate cGAS-STING signaling. mdpi.com

Feedback loops are another important aspect of pathway attenuation. For example, downstream signaling components induced by STING activation, such as RIG-I and the cytokine IL-6, can in turn promote the degradation of STING, creating a negative feedback mechanism to dampen the immune response. nih.gov Furthermore, the selective autophagy receptor TAX1BP1 has been identified as a novel inhibitor of the cGAS-STING pathway, likely through the autophagy-mediated clearance of signaling protein aggregates. psu.edu

These intricate regulatory mechanisms ensure that the potent inflammatory and apoptotic responses triggered by 2',3'-cGAMP are tightly controlled, maintaining a balance between effective host defense and the prevention of immunopathology.

Regulatory Mechanism Key Molecules Mode of Action
Enzymatic Degradation of 2',3'-cGAMP ENPP1Hydrolyzes extracellular 2',3'-cGAMP, preventing signal propagation. nih.gov
Degradation of Cytosolic DNA TREX1Degrades self-DNA in the cytoplasm, preventing inappropriate cGAS activation.
Post-Translational Modification RNF5, ULK1Ubiquitination and phosphorylation of cGAS and STING can lead to their degradation or inactivation. nih.govmdpi.com
Negative Feedback Loops RIG-I, IL-6Downstream signaling components can promote the degradation of STING. nih.gov
Selective Autophagy TAX1BP1Mediates the clearance of cGAS-STING signaling components through autophagy. psu.edu

Chemical Synthesis and Analog Development for Research

Laboratory Synthesis Approaches of 2',3'-cGAMP

The synthesis of 2',3'-cGAMP in a laboratory setting can be broadly categorized into enzymatic and chemical approaches. Each method presents a unique set of advantages and challenges, catering to different research needs and scales of production.

Enzymatic synthesis of 2',3'-cGAMP leverages the catalytic activity of the enzyme cyclic GMP-AMP synthase (cGAS) or a combination of enzymes in a cascade reaction. A primary advantage of these methods is the high specificity and yield, often conducted in aqueous solutions without the need for harsh organic solvents. researchgate.netnih.gov

One common approach involves the use of heterologously expressed and purified cGAS from sources like E. coli. nih.gov In this method, the cGAS enzyme is incubated with its substrates, Adenosine (B11128) Triphosphate (ATP) and Guanosine (B1672433) Triphosphate (GTP), in the presence of a double-stranded DNA (dsDNA) allosteric activator. This process can achieve high conversion yields, reportedly between 85–90%. nih.gov

Multi-enzyme cascade reactions have also been developed to produce 2',3'-cGAMP in a one-pot reaction. nih.govmdpi.com These cascades can be designed to synthesize the necessary nucleotide triphosphates from less expensive starting materials like adenosine and guanosine, which are then converted to 2',3'-cGAMP by cGAS. rsc.orgresearchgate.net For instance, a four-enzyme cascade has been successfully developed, achieving yields comparable to chemical synthesis methods. nih.govmdpi.com A five-enzyme cascade has also been demonstrated for the formation of 2',3'-cGAMP from adenosine and guanosine. rsc.org

Whole-cell biocatalysis platforms utilizing recombinant E. coli expressing murine cGAS (mcGAS) have also been explored. houstonmethodist.org This method allows for the production and secretion of 2',3'-cGAMP directly into the culture supernatant, simplifying downstream purification. houstonmethodist.org Optimization of culture conditions, such as media composition and temperature, has been shown to significantly improve yields. houstonmethodist.org

Table 1: Comparison of Enzymatic Synthesis Methods for 2',3'-cGAMP
MethodKey Enzymes/ComponentsStarting MaterialsReported Yield/ProductionKey Advantages
Purified cGAS ReactionRecombinant cGAS, dsDNAATP, GTP85-90% conversion nih.govHigh purity, high yield
Four-Enzyme CascadeScADK, AjPPK2, SmPPK2, thscGASAdenosine, GTP, Polyphosphate0.08 mole 2',3'-cGAMP per mole adenosine nih.govmdpi.comOne-pot reaction, uses inexpensive starting materials
Five-Enzyme CascadeMultiple kinases, cGASAdenosine, Guanosine, Polyphosphate57% conversion from guanosine rsc.orgMulti-step synthesis in a single pot
Whole-Cell BiocatalysisRecombinant E. coli expressing mcGASCulture media componentsUp to 186 ± 7 mg/L in supernatant houstonmethodist.orgSimplified production and purification

One of the established strategies for the chemical synthesis of cyclic dinucleotides is the phosphoramidite-based method. This approach, while effective, can be lengthy and result in modest yields. A "one-flask" or "one-pot" synthesis strategy has been developed to improve efficiency. This method streamlines the process by performing multiple reaction steps in a single vessel, reducing the need for intermediate purification.

Challenges in chemical synthesis include the formation of regioisomers and the purification of the final product from reaction byproducts. Despite these hurdles, chemical synthesis remains a valuable tool, particularly for the generation of 2',3'-cGAMP analogs with specific modifications that are not accessible through enzymatic routes. researchgate.net

Ensuring the purity and correct chemical structure of synthesized 2',3'-cGAMP is critical for its use in research applications. Several analytical techniques are employed to characterize the final product and confirm its identity and purity.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of 2',3'-cGAMP. nih.gov Reverse-phase HPLC can be used to separate the target compound from starting materials and byproducts, with detection typically performed using UV absorbance at around 254-260 nm. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) are powerful tools for both confirming the identity and assessing the purity of 2',3'-cGAMP. nih.gov These methods provide information on the molecular weight of the compound and its fragmentation pattern, which can be compared to a known standard. nih.gov

For research involving cellular assays, it is also crucial to ensure that the 2',3'-cGAMP preparation is free of contaminants such as endotoxins, which can elicit non-specific immune responses. houstonmethodist.org Anion exchange chromatography is often used as a purification step to remove such contaminants. houstonmethodist.org The final product's purity is often reported as a percentage, with ≥95% being a common standard for research-grade material. invivogen.com

Table 2: Analytical Methods for Purity and Characterization of 2',3'-cGAMP
Analytical MethodPurposeInformation Obtained
High-Performance Liquid Chromatography (HPLC)Purity assessment and quantificationRetention time, peak area (purity), concentration nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Identity confirmation and purityMolecular weight, fragmentation pattern nih.gov
Enzyme-Linked Immunosorbent Assay (ELISA)Quantification in biological samplesConcentration of 2',3'-cGAMP
Limulus Amebocyte Lysate (LAL) TestEndotoxin detectionPresence and quantity of endotoxins

Development of 2',3'-cGAMP Analogs and Mimetics for Research

The development of 2',3'-cGAMP analogs and mimetics has been a key focus of research to overcome the limitations of the natural molecule, such as its susceptibility to enzymatic degradation, and to probe the specific interactions with its receptor, STING.

A significant challenge with the therapeutic application of 2',3'-cGAMP is its rapid hydrolysis by phosphodiesterases, such as ENPP1. invivogen.com To address this, researchers have synthesized analogs with modified phosphodiester linkages. One of the most successful modifications is the replacement of a non-bridging oxygen atom with sulfur, creating a phosphorothioate (B77711) linkage. invivogen.commdpi.com These phosphorothioate analogs, such as 2',3'-cGAM(PS)₂, have shown increased resistance to enzymatic degradation and, in some cases, enhanced potency in activating STING. invivogen.com

Another strategy to improve stability involves modifications to the sugar moieties. Analogs containing arabinose and xylose sugar derivatives have been synthesized and shown to exhibit significant resistance to hydrolysis by ENPP1 and increased stability in human serum, while maintaining their ability to induce IFN-β secretion. nih.gov Fluorinated carbocyclic analogs have also been developed to enhance stability against nucleases. biorxiv.org

The synthesis of various 2',3'-cGAMP analogs has been instrumental in elucidating the structure-activity relationships (SAR) that govern its binding to and activation of STING. These studies have revealed key structural features of 2',3'-cGAMP that are critical for its biological activity.

The unique 2'-5' and 3'-5' mixed phosphodiester linkage of 2',3'-cGAMP is a crucial determinant of its high-affinity binding to STING compared to other cyclic dinucleotides like 3',3'-cGAMP. invivogen.com The conformation of the ribose sugars and the orientation of the nucleobases are also important for optimal interaction with the STING binding pocket. nih.gov

SAR studies have shown that modifications at various positions of the 2',3'-cGAMP molecule can have profound effects on its activity. For example, the introduction of phosphorothioate linkages can alter the binding affinity and activation potential for STING. mdpi.com Similarly, modifications to the purine (B94841) bases can influence the binding interactions within the STING dimer interface. By systematically synthesizing and testing a range of analogs, researchers have been able to map the critical contact points between 2',3'-cGAMP and STING, providing a molecular basis for the design of more potent and specific STING agonists. mdpi.compnas.org

Table 3: Examples of 2',3'-cGAMP Analogs and Their Properties
AnalogStructural ModificationKey PropertyImpact on STING Interaction
2',3'-cGAM(PS)₂Bisphosphorothioate linkages invivogen.comIncreased stability against ENPP1 hydrolysis invivogen.comEnhanced potency in activating STING invivogen.com
Arabinose/Xylose AnalogsModified sugar moieties nih.govIncreased stability in human serum nih.govRetained potency in inducing IFN-β nih.gov
Fluorinated Carbocyclic AnalogsFluorination of the sugar ring biorxiv.orgResistance to poxin nuclease biorxiv.orgHigh potency against STING biorxiv.org

Evaluation of Analogs in Cell-Based Assays

The biological activity of chemically synthesized 2',3'-cGAMP analogs is rigorously evaluated using a variety of cell-based assays. These in vitro systems are crucial for determining the potency, efficacy, and mechanism of action of novel compounds designed to modulate the STING (Stimulator of Interferon Genes) pathway. Common methodologies include reporter gene assays, direct measurement of cytokine and chemokine production, and analysis of key signaling events like protein phosphorylation.

A primary method for screening and characterizing STING agonists involves the use of reporter cell lines. These are engineered cells, often derived from human monocytic cell lines like THP-1 or human embryonic kidney cells (HEK293), that contain a reporter gene (e.g., luciferase or secreted embryonic alkaline phosphatase - SEAP) under the transcriptional control of a promoter responsive to STING signaling, such as the Interferon-Stimulated Response Element (ISRE). Activation of the STING pathway by an analog leads to the expression of the reporter gene, providing a quantifiable luminescent or colorimetric signal that correlates with the compound's activity. For instance, a high-throughput screening assay was developed using a HepAD38-derived reporter cell line that expresses firefly luciferase in response to the activation of the cGAS-STING pathway. This system allows for the rapid assessment of large numbers of compounds.

Another critical evaluation method is the direct quantification of endogenous cytokine and chemokine secretion from immune cells following treatment with a 2',3'-cGAMP analog. Human peripheral blood mononuclear cells (PBMCs) and the THP-1 monocytic cell line are frequently used for these assays. Upon STING activation, these cells produce and secrete key signaling molecules, most notably Interferon-beta (IFN-β), as well as other pro-inflammatory cytokines and chemokines like IL-6, TNF-α, and CXCL10. The levels of these proteins in the cell culture supernatant are typically measured using an enzyme-linked immunosorbent assay (ELISA). This approach provides direct evidence of a functional immune response triggered by the analog.

To further dissect the mechanism of action, researchers employ techniques like Western blotting to observe the phosphorylation status of key proteins within the STING signaling cascade. Upon agonist binding, STING recruits and activates the kinase TBK1, which in turn phosphorylates the transcription factor IRF3. Detecting the phosphorylated forms of STING, TBK1, and IRF3 provides confirmation that the analog activates these specific downstream signaling events. Furthermore, immunofluorescence assays can be used to visualize the translocation of phosphorylated IRF3 from the cytoplasm to the nucleus, a critical step for the transcription of type I interferons.

Research findings have demonstrated the utility of these assays in identifying analogs with improved properties over the natural ligand. For example, phosphorothioate-modified analogs have been shown to possess greater potency. In THP-1 cells, the EC50 value for IFN-β induction by 2',3'-cGAMP was determined to be approximately 124 μM, whereas the phosphorothioate analogs 2',3'-cGAM(PS)₂ (Rp/Sp) and 2',3'-c-di-AM(PS)₂ (Rp/Rp) exhibited lower EC50 values of 39.7 μM and 10.5 μM, respectively, indicating higher potency. Similarly, a novel cyclic dinucleotide (CDN) analog, designated as compound 8d , was found to induce a more robust immune response in THP-1 cells compared to 2',3'-cGAMP.

The evaluation of cytokine profiles provides further insights into the specific immune response elicited by different analogs. When THP-1 cells were treated with compound 8d at a concentration of 5 μM for 12 hours, it resulted in a significantly higher induction of IFN-β, CXCL10, and IL6 mRNA compared to the same concentration of 2',3'-cGAMP. This suggests that structural modifications can enhance the ability of the analog to activate the downstream transcriptional programs regulated by STING.

Collectively, these cell-based assays are indispensable tools in the development of 2',3'-cGAMP analogs, enabling the systematic evaluation of structure-activity relationships and the identification of lead candidates with superior biological activity for further research.

Methodological Approaches and Research Tools Utilizing 2 ,3 Cgamp

In Vitro Cellular Models

Cellular models are fundamental in elucidating the direct effects of 2',3'-cGAMP on various cell types and signaling cascades. These systems allow for controlled experiments to measure specific cellular responses to STING activation.

A variety of established cell lines are employed to study the functional consequences of 2',3'-cGAMP stimulation. The selection of a particular cell line often depends on the specific research question, such as the cell type-specific responses to infection or the role of STING in different cellular contexts.

THP-1: This human monocytic leukemia cell line is widely used to model the functions of monocytes and macrophages. mdpi.com Upon differentiation into macrophage-like cells, THP-1 cells express the necessary components of the cGAS-STING pathway, making them highly responsive to 2',3'-cGAMP. utsouthwestern.edu They are instrumental in studying innate immune responses, including the production of interferons and other cytokines following STING activation. utsouthwestern.edu For instance, studies have shown that 2',3'-cGAMP treatment of THP-1 cells leads to a dose-dependent induction of IFN-β secretion.

A549: The A549 cell line, derived from human lung carcinoma, serves as a model for alveolar epithelial cells. These cells are crucial for investigating the innate immune response to respiratory viruses and other pathogens. Co-culture models of A549 cells with immune cells like THP-1 are also utilized to mimic the interactions within the lung microenvironment.

L929: While direct studies detailing the specific application of 2',3'-cGAMP on L929 mouse fibroblast cells are not as prevalent in recent literature, these cells are historically significant in interferon research. Given that the cGAS-STING pathway is a key mechanism for interferon induction in response to cytosolic DNA, and is conserved across mammalian species, it is understood that 2',3'-cGAMP can activate this pathway in murine cells like L929. The general principle of cGAS being a universal sensor for cytosolic DNA and 2',3'-cGAMP being its second messenger suggests its applicability in any cell line possessing a functional STING pathway. nih.gov

A primary consequence of STING activation is the robust induction of type I interferons (IFN-α/β). Luciferase reporter assays are a common and quantitative method to measure the activation of the IFN-β promoter. In these assays, the promoter region of the IFN-β gene is cloned upstream of a luciferase reporter gene. When cells are stimulated with 2',3'-cGAMP, the activation of the STING pathway leads to the transcription of the luciferase gene, and the resulting luminescence can be measured to quantify the level of IFN-β promoter activity.

THP-1 cells have been engineered to stably express a luciferase reporter gene under the control of an IFN-stimulated response element (ISRE). These reporter cell lines are highly responsive to STING ligands like 2',3'-cGAMP and provide a sensitive and high-throughput method to screen for STING agonists and antagonists.

Beyond type I interferons, STING activation by 2',3'-cGAMP triggers the production of a broad range of pro-inflammatory cytokines and chemokines. The profile of these secreted molecules can be analyzed using various techniques, including enzyme-linked immunosorbent assay (ELISA) and multiplex cytokine arrays. In THP-1 cells, stimulation with 2',3'-cGAMP has been shown to induce the secretion of several key immune mediators.

Cytokine/ChemokineCell LineEffect of 2',3'-cGAMP Stimulation
IFN-βTHP-1Dose-dependent increase in secretion.
TNF-αTHP-1Increased production. nih.govfrontiersin.org
IL-6THP-1Increased production. frontiersin.org
IL-8THP-1Increased production. nih.govfrontiersin.org
CXCL10HUVEC (co-cultured with tumor cells)Increased expression following activation by tumor-derived 2',3'-cGAMP. researchgate.net

Macrophages exhibit remarkable plasticity and can be polarized into different functional phenotypes, broadly classified as pro-inflammatory M1 and anti-inflammatory M2 macrophages. The tumor microenvironment is often rich in M2-like tumor-associated macrophages (TAMs), which promote tumor growth and suppress anti-tumor immunity. Research has focused on strategies to repolarize these M2 macrophages towards an M1 phenotype to enhance anti-tumor responses.

In vitro studies have demonstrated that 2',3'-cGAMP can effectively induce the repolarization of M2-polarized macrophages to an M1-like phenotype. This repolarization is characterized by changes in the expression of specific cell surface markers and the production of signature cytokines. For example, treatment of M2 macrophages with 2',3'-cGAMP has been shown to increase the expression of M1 markers while decreasing the expression of M2 markers. researchgate.net

Marker TypeMarkerEffect of 2',3'-cGAMP on M2 Macrophages
M1 MarkersiNOS (Inducible nitric oxide synthase)Upregulation. researchgate.net
IL-12p40Upregulation. researchgate.net
M2 MarkersArg-1 (Arginase-1)Downregulation. researchgate.net
Fizz1 (Resistin-like-α)Downregulation. researchgate.net

In Vivo Animal Models

Animal models, particularly mice, are indispensable for understanding the systemic effects of 2',3'-cGAMP and its therapeutic potential in the context of a whole organism. These models allow for the investigation of complex interactions between different cell types and organ systems.

The role of the cGAS-STING pathway in host defense against pathogens is a major area of investigation. 2',3'-cGAMP has been used in various mouse models of infection to probe the contribution of STING activation to anti-pathogen immunity.

Viral Infections: The cGAS-STING pathway is critical for the innate immune response to DNA viruses. nih.govnih.gov Studies in mice deficient in cGAS (cGas-/-) have shown increased susceptibility to lethal infection with Herpes Simplex Virus-1 (HSV-1). nih.gov Administration of 2',3'-cGAMP can activate STING-dependent antiviral responses and protect against viral challenge. nih.gov In models of adenovirus infection, the cGAS/STING pathway contributes to the early innate antiviral inflammatory response. asm.org Research in Drosophila has also shown that 2',3'-cGAMP can induce a broad antiviral response, reducing the replication of various RNA viruses, including Drosophila C virus and Cricket Paralysis Virus. oup.com

Bacterial Infections: The cGAS-STING pathway is also implicated in the immune response to bacterial infections. nih.gov Cytosolic detection of bacterial DNA can lead to the production of 2',3'-cGAMP and subsequent STING activation. nih.gov This can result in the production of type I interferons and other inflammatory cytokines that contribute to bacterial clearance. nih.gov Interestingly, bacteria themselves have been found to produce 2',3'-cGAMP as part of their own antiphage defense systems. dntb.gov.uacolorado.edu

Studies in Mouse Tumor Models

The anti-tumor potential of 2',3'-cGAMP has been extensively explored in various mouse tumor models, leveraging its ability to activate the STING pathway and promote a robust anti-tumor immune response.

Cancer-cell-derived 2',3'-cGAMP has been shown to be both essential and sufficient for triggering a sustained type I interferon response within the tumor microenvironment. researchgate.net This leads to improved, CD8+ T cell-dependent tumor restriction. researchgate.net However, it has also been observed that 2',3'-cGAMP can limit the proliferation, survival, and function of STING-expressing CD8+ T cells. researchgate.net Interestingly, in vivo studies have demonstrated that STING deficiency in CD8+ T cells can enhance tumor restriction. researchgate.net

The production of 2',3'-cGAMP within the tumor microenvironment supports immune-mediated tumor restriction, a process that requires STING activation in host cells. researchgate.net The transfer of 2',3'-cGAMP from tumor cells to host immune cells is a critical step in initiating this anti-tumor response. nih.gov In some tumor models, the rejection of tumor cells by natural killer (NK) cells is dependent on STING expression in non-tumor cells and cGAS expression by the tumor cells, suggesting that tumor-derived 2',3'-cGAMP is transferred to non-tumor cells to activate STING. nih.gov

Furthermore, co-administration of 2',3'-cGAMP with other adjuvants has shown promise in enhancing anti-tumor immunity. In a mouse model of HPV-associated cancer, a therapeutic vaccine candidate using a mutated E7 protein formulated with 2',3'-cGAMP and CpG-C ODN adjuvants resulted in significant suppression of tumor growth. scispace.com This combination induced strong cell-mediated and humoral immune responses, highlighting the potential of 2',3'-cGAMP as a component of multi-adjuvant cancer vaccines. scispace.com

Mouse ModelKey FindingsReference
Inducible cancer-cell-intrinsic cGAS expression modelCancer-cell-derived cGAMP is essential for a sustained type I interferon response and CD8+ T cell-dependent tumor restriction. researchgate.net
TC-1 tumor-harboring C57BL/6 miceCo-administration of 2',3'-cGAMP with a mutated HPV 16 E7 protein and CpG-C adjuvant significantly suppressed tumor growth. scispace.com
RMA-S and B16-BL6 tumor modelsTumor rejection by NK cells depends on STING expression in non-tumor cells and cGAS expression by tumor cells, indicating transfer of tumor-derived cGAMP. nih.gov

Evaluation as a Research Adjuvant in Vaccine Studies (Preclinical)

The potent immunostimulatory properties of 2',3'-cGAMP have positioned it as a promising adjuvant in preclinical vaccine studies for both infectious diseases and cancer.

Cyclic dinucleotides (CDNs), including 2',3'-cGAMP, are a relatively new class of adjuvants that have been shown to increase vaccine potency. creative-diagnostics.com They activate innate immunity by directly binding to STING, leading to the production of type I interferons and other pro-inflammatory cytokines. creative-diagnostics.cominvivogen.com Preclinical studies in mice have demonstrated that 2',3'-cGAMP is an effective adjuvant that boosts the production of antigen-specific antibodies and T cell responses. creative-diagnostics.cominvivogen.com

Specifically, 2',3'-cGAMP has been shown to be a potent adjuvant for priming both human and mouse antigen-specific CD8+ T cells with strong effector functions in malignant and viral contexts. nih.gov Mechanistic studies have revealed that 2',3'-cGAMP elicits a type I interferon response and promotes the maturation of dendritic cells, which are crucial for the cross-priming of antigen-specific CD8+ T cells. nih.gov

In a preclinical HIV vaccine model, intranasal vaccination of mice with HIV-1 Gag p24 nanoparticles adjuvanted with 2',3'-cGAMP resulted in higher frequencies of antigen-specific CD8+ T cells compared to the vaccine alone. nih.gov Furthermore, the inclusion of 2',3'-cGAMP within virus-like particle (VLP) vaccines has been shown to enhance their immunogenicity. nih.gov Loading VLPs with 2',3'-cGAMP augmented both CD4 and CD8 T-cell responses, as well as the production of neutralizing antibodies. nih.gov This enhanced antibody production was dependent on STING and was associated with an increase in T follicular helper cells in the draining lymph nodes. nih.gov

Vaccine ModelKey FindingsReference
HIV-1 Gag p24 nanoparticlesIntranasal administration with 2',3'-cGAMP increased the frequency of antigen-specific CD8+ T cells. nih.gov
Virus-Like Particles (VLPs)Inclusion of 2',3'-cGAMP within VLPs enhanced CD4 and CD8 T-cell responses and neutralizing antibody production in a STING-dependent manner. nih.gov
General preclinical models2',3'-cGAMP boosts antigen-specific antibody and T cell responses. creative-diagnostics.cominvivogen.com

Detection and Quantification Methods for 2',3'-cGAMP in Research

Accurate detection and quantification of 2',3'-cGAMP in various biological samples are crucial for understanding its synthesis, trafficking, and biological functions. Researchers have developed and utilized several sensitive and specific methods for this purpose.

These methods are essential for monitoring the kinetics of 2',3'-cGAMP formation and hydrolysis in biological settings and for identifying compounds that modulate the activity of cGAS, the enzyme responsible for its synthesis. caymanchem.com The choice of method often depends on the sample type, which can include cell lysates, plasma, serum, tissue homogenates, and tissue culture media. caymanchem.comthermofisher.com

Mass Spectrometry-Based Techniques (e.g., HPLC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and highly specific technique for the detection and quantification of 2',3'-cGAMP. biorxiv.orgresearchgate.net This method allows for the separation of 2',3'-cGAMP from other molecules in a complex mixture via high-performance liquid chromatography (HPLC) followed by its detection and quantification based on its mass-to-charge ratio by mass spectrometry. researchgate.netnih.gov

LC-MS/MS has been instrumental in detecting the export of 2',3'-cGAMP from cancer cells. biorxiv.org The use of multiple reaction monitoring (MRM) mode in the mass spectrometer allows for the specific detection of characteristic daughter ions of 2',3'-cGAMP, confirming its identity. researchgate.net Standard curves are generated using known concentrations of synthetic 2',3'-cGAMP to accurately quantify its levels in biological samples. researchgate.net

Enzyme-Linked Immunosorbent Assays (ELISA)

Enzyme-Linked Immunosorbent Assays (ELISAs) are a common and sensitive method for quantifying 2',3'-cGAMP in a variety of samples, including cell lysates, plasma, supernatant, and tissue homogenates. thermofisher.comthermofisher.com These are typically competitive ELISAs where 2',3'-cGAMP in the sample competes with a labeled 2',3'-cGAMP conjugate for binding to a limited amount of anti-2',3'-cGAMP antibody. thermofisher.comarborassays.com

The amount of signal generated is inversely proportional to the amount of 2',3'-cGAMP in the sample. thermofisher.com Commercially available ELISA kits offer a convenient and high-throughput method for measuring 2',3'-cGAMP concentrations. caymanchem.comthermofisher.comarborassays.com These kits are validated for sensitivity, specificity, and precision. thermofisher.com The lower limit of detection for some commercially available kits is in the picogram per milliliter range. caymanchem.com

Structural Biology Techniques for 2',3'-cGAMP-Protein Interactions

Understanding the three-dimensional structures of 2',3'-cGAMP in complex with its binding partners is crucial for elucidating the molecular mechanisms of STING pathway activation and for the rational design of therapeutic agents. Structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), have been instrumental in revealing the atomic details of these interactions.

Structural studies have been fundamental in establishing how cGAS is activated by double-stranded DNA (dsDNA) to synthesize 2',3'-cGAMP. nih.gov These studies have shown that cGAS forms multivalent protein-DNA interactions, leading to a conformational change that enables the catalytic generation of 2',3'-cGAMP from ATP and GTP. nih.gov

The interaction between 2',3'-cGAMP and its receptor, STING, has also been extensively studied using structural biology. These studies have revealed that 2',3'-cGAMP binds to a pocket in the STING dimer, inducing a conformational change that is essential for downstream signaling. nih.gov More recently, structural biology has shed light on the mechanisms of intercellular transport of 2',3'-cGAMP, highlighting the roles of specialized importer and exporter channels. nih.gov For example, the structure of the importer SLC19A1 in complex with 2',3'-cGAMP has provided insights into how this second messenger is taken up by neighboring cells. nih.gov

These detailed structural insights provide a foundation for a structure-guided understanding of the 2',3'-cGAMP-mediated immune response and offer a roadmap for the development of novel therapeutics that target this pathway. nih.gov

X-ray Crystallography of cGAMP-STING Complexes

X-ray crystallography has been an indispensable tool for elucidating the three-dimensional structure of the 2',3'-cGAMP-STING complex at atomic resolution. These structural studies have revealed the precise molecular interactions that underpin the high-affinity and specific recognition of 2',3'-cGAMP by the STING protein.

Upon binding 2',3'-cGAMP, the cytoplasmic ligand-binding domain (LBD) of the STING dimer undergoes a significant conformational change. frontiersin.org This change involves the closing of a "lid" over the binding pocket, securing the cyclic dinucleotide within a deep cleft at the dimer interface. nih.gov This "closed" conformation is a hallmark of STING activation and is crucial for downstream signaling events. nih.gov

The crystal structures have identified key amino acid residues within the STING LBD that are critical for binding 2',3'-cGAMP. These interactions include a network of hydrogen bonds and stacking interactions between the protein and the nucleobases and phosphate (B84403) backbone of the ligand. nih.gov For instance, specific residues form hydrogen bonds with the guanine (B1146940) and adenine (B156593) bases, while others interact with the ribose sugars and the phosphodiester linkages. nih.gov The unique 2'-5' phosphodiester bond of the metazoan second messenger 2',3'-cGAMP contributes to its high-affinity binding to STING. nih.gov

Several crystal structures of the human STING LBD in complex with 2',3'-cGAMP have been deposited in the Protein Data Bank (PDB), providing a wealth of information for researchers. These structures have been resolved at high resolution, allowing for detailed analysis of the binding interface.

PDB IDResolution (Å)OrganismKey Findings
4KSY1.88Homo sapiensRevealed the structural basis for the high-affinity binding of 2',3'-cGAMP and the ligand-induced conformational change in STING. nih.gov
8T5L2.01Homo sapiensProvides a high-resolution view of the STING C-terminal domain in complex with 2',3'-cGAMP. researchgate.net

Biophysical Characterization of Binding (e.g., DSF, SPR)

In addition to structural studies, biophysical techniques such as Differential Scanning Fluorimetry (DSF) and Surface Plasmon Resonance (SPR) have been instrumental in quantifying the binding affinity and stability of the 2',3'-cGAMP-STING interaction.

Differential Scanning Fluorimetry (DSF):

DSF, also known as a thermal shift assay, is a powerful technique used to assess the thermal stability of a protein in the presence and absence of a ligand. wikipedia.orgnih.gov The binding of a ligand, such as 2',3'-cGAMP, to its target protein, STING, generally increases the protein's thermal stability. uzh.ch This stabilization is observed as an increase in the melting temperature (Tm) of the protein, and the change in melting temperature (ΔTm) is an indicator of a direct binding event. nih.gov While the magnitude of the thermal shift does not directly correlate with binding affinity in all cases, it is a valuable tool for screening potential ligands and for validating binding. nih.gov In the context of 2',3'-cGAMP, DSF can be used to confirm its interaction with STING and to study how mutations in the STING protein affect this binding by observing changes in thermal stability.

Surface Plasmon Resonance (SPR):

SPR is a label-free technique that allows for the real-time analysis of biomolecular interactions. chemrxiv.org It has been widely used to determine the binding kinetics and affinity of 2',3'-cGAMP to STING. nih.gov In a typical SPR experiment, the STING protein is immobilized on a sensor chip, and a solution containing 2',3'-cGAMP is flowed over the surface. The binding of 2',3'-cGAMP to STING causes a change in the refractive index at the sensor surface, which is detected as a response.

By analyzing the association and dissociation phases of the binding event, key kinetic parameters can be determined, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD). The KD value is a measure of the binding affinity, with lower values indicating a stronger interaction. Studies employing SPR and other biophysical methods like isothermal titration calorimetry (ITC) have reported a range of binding affinities for the 2',3'-cGAMP-STING interaction, typically in the nanomolar to low micromolar range, highlighting a high-affinity interaction. nih.govnih.gov

TechniqueReported KD ValueReference
Isothermal Titration Calorimetry (ITC)5.3 µM (for hSTINGH232) nih.gov
Isothermal Titration Calorimetry (ITC)0.34 µM (for mStingA231) nih.gov
Surface Plasmon Resonance (SPR)~4 nM (for an antagonist competing with cGAMP) nih.gov
Microscale Thermophoresis (MST)3.79 nM chemrxiv.org

Advanced Research Perspectives and Future Directions

Elucidating Further Regulatory Mechanisms of cGAS-STING Signaling

The activation of the cGAS-STING pathway is a tightly controlled process to ensure a robust yet measured immune response, preventing aberrant inflammation and autoimmunity. nih.gov Future research is increasingly focused on dissecting the sophisticated regulatory networks that fine-tune this signaling cascade.

Post-Translational Modifications of cGAS and STING

Post-translational modifications (PTMs) have emerged as a critical layer of regulation, influencing the stability, localization, and activity of both cGAS and STING. frontiersin.org These modifications act as molecular switches that can rapidly modulate the pathway's output.

Key Post-Translational Modifications of cGAS and STING

Modification Target Protein Functional Consequence Key Enzymes Involved (Examples)
Phosphorylation cGAS Can inhibit enzymatic activity and nuclear localization. AKT, CDK1, Aurora B
STING Essential for activation and recruitment of downstream signaling molecules like IRF3. TANK-binding kinase 1 (TBK1)
Ubiquitination cGAS K48-linked ubiquitination leads to proteasomal degradation, while K63-linked ubiquitination can enhance activity. RNF185 (degradation), TRIM56 (activation)
STING K48-linked ubiquitination promotes degradation, whereas K63- and K27-linked ubiquitination are crucial for activation and signaling complex formation. RNF5 (degradation), AMFR, INSIG1, TRIM10 (activation)
SUMOylation cGAS Can inhibit DNA binding and enzymatic activity. TRIM38 (E3 ligase)
STING Can negatively regulate STING activation. TRIM38 (E3 ligase)
Acetylation cGAS Can suppress cGAS activity. Aspirin (acetylating agent)
Palmitoylation STING Essential for STING trafficking from the endoplasmic reticulum to the Golgi apparatus upon activation. ZDHHC family of palmitoyltransferases

These PTMs create a complex regulatory landscape where the functional state of cGAS and STING is dynamically controlled by a host of enzymes. frontiersin.org Understanding the interplay between these different modifications and the conditions under which they occur is a major goal of ongoing research.

Cellular Context-Dependent Regulation

The outcome of cGAS-STING signaling is not uniform across all cell types or conditions. The cellular context, including the specific cell type and the presence of other stimuli, can dramatically alter the response to 2',3'-cGAMP. For instance, the expression levels of pathway components can vary significantly between immune cells like macrophages and dendritic cells, and non-immune cells, leading to different signaling thresholds and outputs. nih.gov

Moreover, the nature of the activating signal can trigger distinct downstream events. For example, DNA damage can induce a cGAS-independent but STING-dependent NF-κB response, highlighting the pathway's versatility. nih.gov Research is now focused on mapping these cell-type-specific regulatory networks to understand how 2',3'-cGAMP contributes to diverse physiological and pathological processes, from antiviral defense in epithelial cells to inflammatory responses in immune cells. youtube.com

Investigating 2',3'-cGAMP's Role in Specific Disease Models

While the role of the cGAS-STING pathway in viral infections and cancer is well-established, its involvement in other pathologies, particularly autoinflammatory diseases, is a rapidly expanding area of investigation.

Beyond Viral Infections and Cancer (e.g., Autoinflammatory Diseases in Models)

Dysregulation of the cGAS-STING pathway, leading to its chronic activation by self-DNA, is implicated in a range of autoinflammatory conditions. nih.gov Mouse models have been instrumental in dissecting the central role of cGAS and its product, 2',3'-cGAMP, in these diseases.

Aicardi-Goutières Syndrome (AGS): AGS is a rare genetic disorder characterized by chronic inflammation and neurological symptoms, often caused by mutations in genes encoding nucleases like TREX1. nih.gov In Trex1-deficient mouse models, the accumulation of endogenous DNA leads to cGAS activation, production of 2',3'-cGAMP, and a lethal autoimmune disease. nih.govresearchgate.net Crucially, research has shown that knocking out cGas in these mice completely prevents the development of the disease, demonstrating that cGAS-mediated production of 2',3'-cGAMP is the key driver of pathology in this AGS model. nih.govpnas.org Studies have also detected 2',3'-cGAMP in the heart lysates of these mice, directly linking the second messenger to the disease phenotype. nih.gov

Systemic Lupus Erythematosus (SLE): SLE is a complex autoimmune disease characterized by the production of autoantibodies against nuclear antigens. The cGAS-STING pathway is thought to contribute to the excessive type I interferon production seen in many SLE patients. manchester.ac.ukbmj.com In certain murine models of lupus, such as those deficient in the nuclease DNase II or with mutations in Fcgr2b, activation of the STING pathway has been implicated in disease pathogenesis. nih.gov However, the role of cGAS-STING in SLE is complex, with some studies in other mouse models, like the pristane-induced model, suggesting that the pathway may constrain, rather than promote, systemic autoimmunity. frontiersin.org This highlights the context-dependent nature of cGAS-STING signaling in different models of the same disease. Increased expression of cGAS and detectable levels of 2',3'-cGAMP have been found in a subset of SLE patients, particularly those with higher disease activity, suggesting the pathway is active and a potential therapeutic target. manchester.ac.ukplos.org

Exploring Novel Delivery Strategies for 2',3'-cGAMP in Research Systems

A significant challenge in studying and therapeutically harnessing 2',3'-cGAMP is its poor cell permeability due to its negative charge. nih.gov To overcome this, researchers are developing novel delivery systems to efficiently transport 2',3'-cGAMP into the cytosol of target cells in research models.

Lipid-Based Nanoparticles (LNPs): LNPs are a promising strategy for encapsulating and delivering nucleic acids and other charged molecules. mdpi.comnih.gov Cationic or ionizable lipids can be formulated to encapsulate 2',3'-cGAMP, protecting it from degradation and facilitating its uptake into cells. nih.govmdpi.com Research has shown that encapsulating 2',3'-cGAMP in a lipid nanoparticle (cGAMP-LNP) significantly increases its cellular uptake and can enhance its anti-tumor activity in preclinical models of pancreatic cancer. nih.gov

Polymer-Based Carriers: Biodegradable polymers are being engineered into various nanostructures, such as nanoparticles, micelles, and hydrogels, to serve as delivery vehicles. nih.govnih.gov These polymeric systems can be designed for controlled and sustained release of their cargo. nih.gov Polymers like poly(lactic-co-glycolic acid) (PLGA) and chitosan (B1678972) are being explored for their potential to encapsulate and deliver hydrophilic compounds like 2',3'-cGAMP, improving their bioavailability in research applications. mdpi.commdpi.com

These advanced delivery systems are critical research tools, enabling more precise investigation of the downstream effects of 2',3'-cGAMP in specific cell populations both in vitro and in vivo.

Design and Synthesis of Advanced 2',3'-cGAMP Modulators for Research

To probe the cGAS-STING pathway and develop potential therapeutics, significant effort is being dedicated to the design and synthesis of modified 2',3'-cGAMP analogs with improved properties. nih.gov These modulators can be agonists with enhanced stability and potency or antagonists that block the pathway.

A key focus has been to overcome the susceptibility of 2',3'-cGAMP to hydrolysis by phosphodiesterases like ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1). rsc.org

Strategies for Modifying 2',3'-cGAMP

Modification Strategy Chemical Change Desired Outcome for Research Example Analog/Compound
Phosphorothioate (B77711) (PS) Substitution Replacement of a non-bridging oxygen atom with a sulfur atom in the phosphate (B84403) backbone. Increased resistance to phosphodiesterase degradation, enhanced stability. ADU-S100 (a dithio-CDN), 5'-S-phosphorothioester analogs
Base Modification Altering the purine (B94841) (adenosine, guanosine) bases, for example, by replacing them with pyrimidines or other modified purines. To explore the structure-activity relationship (SAR) and potentially alter binding affinity or specificity for STING variants. Analogs with one purine and one pyrimidine (B1678525) base.
Linkage Isomerization Synthesizing isomers with different phosphodiester linkages (e.g., all 3'-5' or 2'-5'). To investigate the structural requirements for STING binding and activation. c[G(3',5')pA(3',5')p]
Prodrug Approach Attaching lipophilic promoieties to the phosphate groups to mask the negative charge. Improved cell membrane permeability. The promoieties are designed to be cleaved by intracellular enzymes, releasing the active 2',3'-cGAMP analog. 2',3'-Pro1

The synthesis of these analogs often involves complex chemical or enzymatic approaches. mdpi.comresearchgate.net For instance, phosphorothioate analogs can be synthesized chemically, though this often produces a mixture of diastereomers that require separation. rsc.org Alternatively, enzymatic synthesis using promiscuous cGAS or other bacterial dinucleotide cyclases can produce specific analogs from modified nucleotide triphosphates. researchgate.net Structure-activity relationship (SAR) studies, guided by the crystal structure of 2',3'-cGAMP bound to STING, are crucial for rationally designing new modulators with tailored properties for research. mdpi.comresearchgate.netresearchwithrutgers.com These advanced chemical tools are invaluable for dissecting the nuances of STING activation and its downstream consequences.

Development of Potent Agonists

The therapeutic promise of activating the STING pathway has spurred the development of potent agonists that mimic or enhance the action of 2',3'-cGAMP. Research in this area is focused on overcoming the limitations of the natural ligand, such as its susceptibility to enzymatic degradation and poor cell permeability.

A primary strategy involves the chemical modification of the 2',3'-cGAMP scaffold to create analogs with improved stability and potency. These modifications often target the phosphodiester bonds, the ribose sugars, or the nucleobases. A significant advancement has been the synthesis of analogs with phosphorothioate linkages, which are more resistant to hydrolysis by ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), the primary enzyme responsible for 2',3'-cGAMP degradation. For instance, the introduction of a 5'-S-phosphorothioester linkage results in analogs that are stable against both mammalian ENPP1 and poxvirus immune nucleases (poxin) while retaining STING activation capabilities comparable to clinical candidates. rsc.org

Furthermore, synthetic CDN analogs are being explored to enhance binding affinity and activation of STING. One such example is ADU-S100 (MIW815), a synthetic CDN that has undergone clinical investigation. nih.gov Research has also led to the identification of novel CDNs with higher binding affinity to human STING than the natural ligand. For example, compound 8d , a synthesized 2',3'-CDN analog, demonstrated a significantly higher binding affinity (KD = 0.038 μM) compared to 2',3'-cGAMP (KD = 0.543 μM) and triggered a more robust expression of type I interferons and other proinflammatory cytokines. mdpi.comnih.gov

In addition to CDN analogs, there is a growing interest in the discovery of small-molecule, non-nucleotide STING agonists. These compounds offer potential advantages in terms of oral bioavailability and ease of manufacturing. For example, the small molecule SR-717 was identified as a non-nucleoside STING agonist that promotes immune cell activation and has demonstrated antitumor activity. targetmol.com Another example is KAS-08 , a structural modification of a previously reported anti-cancer agent, which has been validated as an effective STING pathway activator both in vitro and in vivo, showing potential for combination therapy in cancer treatment. mdpi.com

AgonistTypeKey FeaturesResearch Finding
ADU-S100 (MIW815) Synthetic CDNFirst CDN class STING agonist to enter clinical trials. mdpi.comAssessed for safety in a phase I trial for advanced/metastatic solid tumors or lymphomas. nih.gov
Compound 8d Synthetic 2',3'-CDNHigher binding affinity to human STING than 2',3'-cGAMP. mdpi.comnih.govKD = 0.038 μM; more robust induction of type I IFNs and proinflammatory cytokines compared to 2',3'-cGAMP. mdpi.comnih.gov
SR-717 Non-nucleoside small moleculecGAMP analog that induces a closed activation conformation of STING. targetmol.comPromotes activation of immune cells and cross-presentation of antigens; shows antitumor activity. targetmol.com
KAS-08 Small moleculeBoosts cGAMP-induced type I IFN response and STING signaling. mdpi.comValidated as an effective STING pathway activator in vitro and in vivo. mdpi.com
5'-S-phosphorothioester 2',3'-cGAMP analogs Synthetic CDNResistant to hydrolysis by ENPP1 and poxin. rsc.orgRetains STING-TBK1-IRF activation comparable to clinical candidates. rsc.org

Development of Specific Antagonists

While STING activation is beneficial in contexts like cancer immunotherapy, its aberrant or chronic activation is implicated in autoimmune and inflammatory diseases. This has necessitated the development of specific STING antagonists.

A major approach to inhibiting STING is to develop small molecules that competitively bind to the cyclic dinucleotide (CDN)-binding pocket, thereby preventing the binding of 2',3'-cGAMP and subsequent activation. Through in silico screening, potent STING antagonists have been identified. For example, the small molecule SN-011 was found to bind to the CDN-binding pocket of STING with a higher affinity than 2',3'-cGAMP, locking the protein in an inactive, open conformation. pnas.orgnih.gov This compound effectively inhibited STING-dependent signaling in both mouse and human cells with IC50 values of approximately 100 nM and 500 nM, respectively. pnas.org

Other strategies for STING inhibition focus on downstream events such as oligomerization and post-translational modifications. The compound H-151 is a selective STING antagonist that covalently modifies Cys91, a critical residue for the palmitoylation of STING, thereby inhibiting its activity. targetmol.com Another small-molecule inhibitor, BB-Cl-amidine , was found to inhibit STING oligomerization by modifying Cys148, highlighting an alternative approach to antagonizing STING function. pnas.orgumassmed.edu

AntagonistMechanism of ActionKey FeaturesResearch Finding
SN-011 Binds to the CDN-binding pocket of STING. pnas.orgnih.govHigher affinity for STING than 2',3'-cGAMP; locks STING in an inactive conformation. pnas.orgnih.govIC50 values of ~100 nM (mouse) and ~500 nM (human) for inhibiting STING-dependent signaling. pnas.org
H-151 Covalently modifies Cys91 of STING, inhibiting palmitoylation. targetmol.comPotent and selective STING antagonist. targetmol.comCan be used to study autoinflammatory diseases in vivo and ex vivo. targetmol.com
BB-Cl-amidine Inhibits STING oligomerization through modification of Cys148. pnas.orgumassmed.eduPotent small-molecule inhibitor of STING. pnas.orgumassmed.eduAlleviated pathology in a mouse model of cytosolic DNA accrual. pnas.orgumassmed.edu
Nitroalkene-based compounds Inhibit STING activity. nih.govLead compounds CP-36 and CP-45 potently inhibited STING activity in vitro. nih.govRelieved STING-dependent inflammation in vivo. nih.gov

Integration with Systems Biology and -omics Approaches

To gain a comprehensive understanding of the cellular response to 2',3'-cGAMP, researchers are increasingly employing systems biology and multi-omics approaches. These technologies allow for a global view of the molecular changes that occur upon STING activation.

RNA sequencing (RNA-Seq) has been instrumental in characterizing the transcriptional landscape following 2',3'-cGAMP stimulation. Studies in various cell types, including immune cells from different species like Drosophila and the starlet sea anemone Nematostella vectensis, have revealed a complex and evolutionarily conserved pattern of gene induction. biorxiv.orgresearchgate.net In mammalian macrophages, comparative transcriptome analysis of stimulation with 2',3'-cGAMP and a nuclease-resistant analog, 3'2'-cGAMP, revealed a robust induction of innate immune gene signatures. nih.govnih.gov These analyses have also highlighted that while both compounds activate STING-dependent pathways, they can preferentially elicit different sets of genes, some of which are associated with processes like cellular senescence and epigenetic regulation. nih.gov

Proteomics analyses have provided insights into the protein-level changes and signaling networks modulated by 2',3'-cGAMP. For instance, a proteomics study in human fibrosarcoma cells identified differentially expressed proteins upon STING activation, including the downregulation of the plasminogen activator, urokinase (PLAU). nih.gov This finding suggests a novel role for the STING pathway in suppressing cancer cell migration and invasion. nih.gov Further investigation revealed that this repression of PLAU is mediated through the STING-PERK-eIF2α signaling axis. nih.gov

Advanced techniques are being used to map the direct molecular interactions of 2',3'-cGAMP within the cell. An interactome analysis of 2',3'-cGAMP identified the small GTPase Rab18 as a binding partner, revealing a novel signaling pathway independent of innate immunity that controls cell migration. researchgate.net

Understanding Inter-species and STING Haplotype Variability in 2',3'-cGAMP Responsiveness

The response to 2',3'-cGAMP is not uniform across different species or even among individuals within the same species. This variability is largely attributed to genetic polymorphisms in the STING1 gene, which encodes the STING protein.

Significant differences exist in the STING response between species. For example, while both mouse and human dendritic cells (DCs) produce type I and III interferons in response to 2',3'-cGAMP, the specific interferon isotypes and the magnitude of the response can differ. frontiersin.org Human DCs, for instance, produce high levels of IFN-λ1, a pseudogene in mice, upon STING activation. frontiersin.org Furthermore, bacterial CDNs have been shown to be more potent at inducing cell death in mouse plasmacytoid DCs compared to the mammalian ligand 2',3'-cGAMP. frontiersin.org

In the human population, several single nucleotide polymorphisms (SNPs) in the STING1 gene give rise to different haplotypes, which can significantly impact the cellular response to 2',3'-cGAMP. Analysis of data from the 1000 Genomes Project has identified several common haplotypes. nih.gov Some of the most studied variants include R232H, and the HAQ haplotype (R71H-G230A-R293Q). nih.govnih.gov

The R232H variant has been associated with a reduced ability to activate interferon signaling in response to certain bacterial CDNs, while retaining responsiveness to 2',3'-cGAMP. nih.govnih.gov In contrast, the HAQ haplotype has been shown to have a lower intrinsic activity and a varied response to different CDNs. nih.govnih.gov The sensitivity of STING to cleavage by viral proteases, such as that from the Dengue virus, also varies among different human STING haplotypes, and this cleavage can be enhanced by 2',3'-cGAMP. pnas.orgpnas.org These genetic variations can influence an individual's susceptibility to infections and their response to STING-targeted therapies. pnas.orgpnas.orgnih.gov

Haplotype/VariantAmino Acid Change(s)Prevalence (approx.)Functional Impact on 2',3'-cGAMP Response
WT (Reference) R232Varies by populationNormal responsiveness.
R232H Arginine to Histidine at position 23213.7%Reduced interferon signaling in response to some bacterial CDNs, but generally responsive to 2',3'-cGAMP. nih.govnih.gov
HAQ R71H, G230A, R293Q20.4%Lower intrinsic activity; response to 2',3'-cGAMP can be retained but may be reduced compared to WT. nih.govnih.gov
AQ G230A, R293Q5.2%Maintained partial ability to activate IFN-β signaling in the presence of ligands. nih.gov
R293Q Arginine to Glutamine at position 2931.5%Dramatically decreased stimulatory response to bacterial ligands. nih.gov

Q & A

Q. How is 2',3'-cGAMP synthesized in vitro for experimental use?

  • Methodological Answer: 2',3'-cGAMP is enzymatically synthesized using recombinant cGAS (cyclic GMP-AMP synthase) incubated with ATP and GTP in a reaction buffer containing Mn²⁺ or Mg²⁺ ions. The reaction is purified via ammonium sulfate gradient centrifugation to remove excess nucleotides and enzymes, yielding >98% purity . For cell-based studies, the ammonium salt form enhances solubility in aqueous buffers (≥50 mg/mL in H₂O) and stability during storage at -20°C .

Q. What methods are used to quantify 2',3'-cGAMP in cellular systems?

  • Methodological Answer:
  • HPLC: Reverse-phase chromatography with UV detection at 254 nm separates 2',3'-cGAMP from isomers (e.g., 3',3'-cGAMP) based on retention time differences .
  • ELISA: Commercial kits with anti-cGAMP antibodies enable sensitive detection in cell lysates (limit of detection: ~0.1 nM) .
  • Biosensors: Engineered proteins (e.g., Cap14 binding domain fused to luciferase) provide real-time quantification in live cells .

Q. How does 2',3'-cGAMP activate the STING pathway?

  • Mechanistic Answer: 2',3'-cGAMP binds STING (Stimulator of Interferon Genes) with a Kd of 3.79 nM , inducing conformational changes that recruit TBK1 and phosphorylate IRF3. This triggers IFN-β production and NF-κB-mediated cytokine release . Comparative Binding Affinity Table:
Cyclic DinucleotideKd for STING Binding
2',3'-cGAMP3.79 nM
3',3'-cGAMP1.04 µM
c-di-GMP1.21 µM

Q. What are the solubility and storage considerations for 2',3'-cGAMP?

  • Practical Guidelines:
  • Solubility: Highly soluble in water (≥74.14 mM), but insoluble in DMSO or ethanol .
  • Storage: Lyophilized powder is stable at -20°C for >2 years. Reconstituted solutions should be aliquoted to avoid freeze-thaw cycles .

Advanced Research Questions

Q. How does 2',3'-cGAMP interact with DNA-PKcs, and how does this affect its bioavailability?

  • Mechanistic Insight: DNA-PKcs (DNA-dependent protein kinase catalytic subunit) binds 2',3'-cGAMP in its catalytic pocket via hydrogen bonding with residues Asp3723 and Arg3741. This interaction reduces cytosolic 2',3'-cGAMP availability for STING activation by ~40%, suggesting a regulatory role in balancing DNA repair and immune signaling .

Q. What non-STING pathways are influenced by 2',3'-cGAMP?

  • Emerging Roles:
  • Rab18 GTPase: 2',3'-cGAMP binds Rab18 via biotin-pull-down assays, modulating vesicle trafficking and cell migration in a STING-independent manner .
  • EF1A1: Enhances ribosomal translation during viral infection, linking innate immunity to protein synthesis .

Q. How do bacterial CD-NTases produce 2',3'-cGAMP, and what are the implications for host-microbe interactions?

  • Synthesis & Implications: Bacterial enzymes (e.g., CdnB02 subclade) generate 2',3'-cGAMP using Mn²⁺-dependent catalysis. This may prime mammalian immune responses during infection or influence microbiome-host crosstalk in cancer immunotherapy .

Q. What challenges exist in distinguishing 2',3'-cGAMP from structural isomers in experimental assays?

  • Technical Challenges:
  • Chromatographic Separation: 2',3'-cGAMP co-elutes with 3',2'-cGAMP under standard HPLC conditions. Use ion-pairing reagents (e.g., tetrabutylammonium) to improve resolution .
  • Cross-Reactivity: Commercial ELISAs may detect 3',3'-cGAMP. Validate assays with synthetic standards and knockout cell controls .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.